molecular formula C10H23P B1630159 Dimethyl(octyl)phosphane CAS No. 34684-16-7

Dimethyl(octyl)phosphane

Cat. No.: B1630159
CAS No.: 34684-16-7
M. Wt: 174.26 g/mol
InChI Key: LFZKSOOXPOYSSJ-UHFFFAOYSA-N
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Description

Dimethyl(octyl)phosphane is a useful research compound. Its molecular formula is C10H23P and its molecular weight is 174.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dimethyl(octyl)phosphane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl(octyl)phosphane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34684-16-7

Molecular Formula

C10H23P

Molecular Weight

174.26 g/mol

IUPAC Name

dimethyl(octyl)phosphane

InChI

InChI=1S/C10H23P/c1-4-5-6-7-8-9-10-11(2)3/h4-10H2,1-3H3

InChI Key

LFZKSOOXPOYSSJ-UHFFFAOYSA-N

SMILES

CCCCCCCCP(C)C

Canonical SMILES

CCCCCCCCP(C)C

Origin of Product

United States

Troubleshooting & Optimization

Removing phosphine oxide impurities from dimethyl(octyl)phosphane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for organophosphorus chemistry. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of phosphine oxide impurities from dimethyl(octyl)phosphine. The methodologies described are grounded in established chemical principles and validated by field applications, ensuring you can achieve the desired purity for your research, development, and manufacturing needs.

Introduction: The Inevitable Oxidation

Dimethyl(octyl)phosphine, like most tertiary phosphines, is susceptible to oxidation, leading to the formation of the corresponding dimethyl(octyl)phosphine oxide. This oxidation can occur slowly upon exposure to air or rapidly in the presence of oxidizing agents. The presence of this phosphine oxide impurity can be detrimental to many applications, particularly in catalysis and synthesis, where the electronic and steric properties of the trivalent phosphine are crucial.

The fundamental difference exploited for separation is the significant increase in polarity upon oxidation. The phosphorus atom in the phosphine has a lone pair of electrons, rendering it a relatively non-polar, basic compound. In the phosphine oxide, this lone pair is replaced by a highly polar P=O bond, making the molecule significantly more polar and less basic.[1] This guide will detail how to leverage this polarity difference to achieve high purity.

Troubleshooting & FAQs

Question 1: I suspect my dimethyl(octyl)phosphine is contaminated with its oxide. How can I confirm this and quantify the impurity level?

Answer:

The most reliable and straightforward method for identifying and quantifying phosphine oxide impurities is ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy .

  • Expertise & Causality: Phosphorus-31 is a spin ½ nucleus, making it ideal for NMR analysis. The chemical environment around the phosphorus atom dictates its chemical shift (δ). There is a distinct and predictable difference in the chemical shift between a trivalent phosphine and its corresponding pentavalent phosphine oxide.

    • Dimethyl(octyl)phosphine (P(III)): You can expect a signal in the typical range for trialkylphosphines.

    • Dimethyl(octyl)phosphine Oxide (P(V)): You will observe a separate signal at a significantly different chemical shift, typically downfield from the parent phosphine.

Protocol: Sample Analysis by ³¹P NMR

  • Sample Preparation: Dissolve a small, representative sample (approx. 10-20 mg) of your dimethyl(octyl)phosphine in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. A simple one-pulse experiment is usually sufficient.

  • Analysis:

    • Identify the two distinct peaks corresponding to the phosphine and the phosphine oxide.

    • Integrate both peaks. The relative integration values will give you the molar ratio of the two species, providing a quantitative measure of the impurity.

CompoundExpected ³¹P NMR Shift RangeNotes
Dimethyl(octyl)phosphine~ -30 to -60 ppmVaries based on solvent and concentration.
Dimethyl(octyl)phosphine Oxide~ +20 to +50 ppmDistinctly downfield from the phosphine.
Question 2: What is the most direct method for removing small amounts of phosphine oxide on a lab scale (<5 g)?

Answer:

For small-scale purification where high purity is essential, flash column chromatography is the preferred method. This technique leverages the significant polarity difference between the phosphine and its oxide.

  • Expertise & Causality: Silica gel, the standard stationary phase, is highly polar. The polar phosphine oxide adsorbs strongly to the silica, while the much less polar dimethyl(octyl)phosphine travels down the column much more quickly and elutes first.[2]

Workflow: Flash Column Chromatography

G cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis & Recovery prep_column 1. Pack a silica gel column in a non-polar solvent (e.g., Hexane) load_sample 2. Load sample onto the column (concentrated or dry-loaded) prep_column->load_sample elute_phosphine 3. Elute with a non-polar to slightly polar solvent system (e.g., Hexane/Ethyl Acetate gradient) load_sample->elute_phosphine collect_phosphine 4. Collect fractions containing the pure phosphine (Monitor by TLC) elute_phosphine->collect_phosphine elute_oxide 5. Increase solvent polarity to elute the phosphine oxide (or discard the column) collect_phosphine->elute_oxide combine_fractions 6. Combine pure fractions elute_oxide->combine_fractions evaporate 7. Remove solvent under reduced pressure combine_fractions->evaporate analyze 8. Confirm purity with ³¹P NMR evaporate->analyze

Caption: Workflow for chromatographic purification.

Protocol: Small-Scale Flash Chromatography

  • Column Packing: Select an appropriately sized column and pack it with silica gel, slurried in a non-polar solvent like hexane.

  • Sample Loading: Dissolve your impure phosphine in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene) and load it onto the column. For better separation, you can "dry-load" the sample by adsorbing it onto a small amount of silica gel first.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the eluent by adding a more polar solvent like ethyl acetate or diethyl ether (e.g., starting with 1% ethyl acetate in hexane and slowly increasing to 5-10%).

    • The dimethyl(octyl)phosphine will elute first. The more polar phosphine oxide will be strongly retained at the top of the column.[3][4][5]

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) and a suitable stain (e.g., potassium permanganate).

  • Recovery: Combine the pure fractions and remove the solvent under reduced pressure. Crucially, maintain an inert atmosphere (e.g., nitrogen or argon) during solvent removal to prevent re-oxidation.

Question 3: Chromatography is not practical for my larger scale (>20 g). What are my options?

Answer:

For larger scales, non-chromatographic methods are more efficient. The two primary techniques are Acid-Base Extraction and Precipitation/Crystallization .

  • Expertise & Causality: This method leverages the basicity of the phosphine's lone pair. By washing an organic solution of the mixture with an aqueous acid (like HCl), the phosphine is protonated to form a dimethyl(octyl)phosphonium salt. This salt is ionic and preferentially dissolves in the aqueous layer. The non-basic phosphine oxide remains in the organic layer. The layers are separated, and the phosphine is recovered by neutralizing the aqueous layer with a base.

Diagram: Acid-Base Extraction Principle

G cluster_start Initial Mixture in Organic Solvent cluster_aqueous Aqueous Layer (HCl) cluster_organic Organic Layer Phosphine R₃P Salt R₃PH⁺ Cl⁻ (Water Soluble) Phosphine->Salt + HCl (aq) Oxide R₃P=O Oxide_final R₃P=O (Remains in Organic) Oxide->Oxide_final No Reaction

Sources

Technical Support Center: Purification of Dimethyl(octyl)phosphane by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of dimethyl(octyl)phosphane by vacuum distillation. It addresses common challenges and provides practical, field-proven solutions to ensure a safe and successful purification process.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation necessary for purifying dimethyl(octyl)phosphane?

A1: Dimethyl(octyl)phosphane is a high-boiling liquid that is prone to thermal decomposition at atmospheric pressure. Vacuum distillation significantly lowers the boiling point of the compound, allowing for its purification at a lower temperature and minimizing the risk of degradation.[1][2] This is crucial for obtaining a high-purity product, which is essential for its use in sensitive applications like catalysis and drug development.

Q2: What are the primary safety concerns when handling and distilling dimethyl(octyl)phosphane?

A2: Dimethyl(octyl)phosphane, like many other trialkylphosphines, is highly air-sensitive and potentially pyrophoric, meaning it can spontaneously ignite in air.[3] Therefore, all manipulations, including the distillation, must be performed under an inert atmosphere (e.g., nitrogen or argon) using specialized techniques such as a Schlenk line or a glovebox.[4]

Q3: What are the most common impurities in crude dimethyl(octyl)phosphane?

A3: The most common impurity is dimethyl(octyl)phosphane oxide, which forms upon exposure of the phosphane to air.[5][6] Other potential impurities can include residual starting materials from the synthesis, such as Grignard reagents or alkyl halides, and byproducts like other phosphane species.[6]

Q4: How can I estimate the boiling point of dimethyl(octyl)phosphane at a specific vacuum pressure?

A4: A pressure-temperature nomograph is an invaluable tool for estimating the boiling point of a substance at reduced pressure.[7] While specific data for dimethyl(octyl)phosphane may not be readily available, you can use data from a structurally similar compound, such as tri-n-octylphosphine, as a reference. Tri-n-octylphosphine has a reported boiling point of approximately 175°C at 0.3 mmHg.[8] Given that dimethyl(octyl)phosphane has a significantly lower molecular weight, its boiling point will be considerably lower under the same pressure. A reasonable starting estimate would be in the range of 100-120°C at 0.3 mmHg.

Experimental Protocol: Vacuum Distillation of Dimethyl(octyl)phosphane

This protocol outlines the setup and procedure for the vacuum distillation of dimethyl(octyl)phosphane using a Schlenk line.

Materials:

  • Crude dimethyl(octyl)phosphane

  • Schlenk flask (distilling flask)

  • Short-path distillation head with a vacuum connection

  • Receiving Schlenk flask

  • Magnetic stir bar or capillary for ebullition

  • Heating mantle

  • Vacuum pump

  • Cold trap (liquid nitrogen or dry ice/acetone)

  • Inert gas source (Nitrogen or Argon)

  • Grease for glass joints

Procedure:

  • System Preparation: Assemble the distillation apparatus, ensuring all glassware is dry and free of contaminants. Lightly grease all joints to ensure a good vacuum seal.

  • Inerting the System: Connect the apparatus to the Schlenk line and evacuate and backfill with inert gas at least three times to remove all air.

  • Charging the Flask: Under a positive flow of inert gas, charge the distilling flask with the crude dimethyl(octyl)phosphane and a magnetic stir bar.

  • Applying Vacuum: Slowly and carefully open the system to the vacuum pump. A cold trap should be in place between the distillation setup and the pump to protect the pump from volatile substances.

  • Heating: Once a stable vacuum is achieved, begin heating the distilling flask gently with a heating mantle. Vigorous stirring is essential to prevent bumping.[9]

  • Collecting Fractions: Collect any low-boiling impurities as a forerun. Once the temperature stabilizes at the expected boiling point of dimethyl(octyl)phosphane, switch to a clean receiving flask to collect the pure product.

  • Terminating the Distillation: Once the distillation is complete, turn off the heating and allow the system to cool to room temperature before slowly reintroducing the inert gas.

Troubleshooting Guide

This section addresses specific issues that may arise during the vacuum distillation of dimethyl(octyl)phosphane.

Problem Potential Cause(s) Solution(s)
Poor Vacuum Leaks in the system (improperly greased joints, cracked glassware, loose connections).Check all joints and connections for proper sealing. Re-grease joints if necessary. Inspect glassware for any cracks.
Inefficient vacuum pump.Check the pump oil; it may need to be changed. Ensure the cold trap is functioning correctly.[10]
Bumping/Uncontrolled Boiling Superheating of the liquid due to lack of nucleation sites.Use a magnetic stir bar and stir vigorously. A capillary tube can be used to introduce a fine stream of inert gas to promote smooth boiling.[9]
Heating too rapidly.Reduce the heating rate to allow for a gradual and controlled distillation.
Product is Cloudy or Contains Particulates Co-distillation of impurities.Improve the fractional distillation setup by using a packed column to increase the number of theoretical plates.
Thermal decomposition.Lower the distillation temperature by achieving a better vacuum.
Low or No Distillate Thermometer placement is incorrect.Ensure the thermometer bulb is positioned correctly at the vapor outlet to accurately measure the temperature of the distilling vapor.
Insufficient heating.Gradually increase the heating mantle temperature.
The compound has a very high boiling point even under vacuum.Use a Kugelrohr apparatus for short-path distillation of small quantities.
Product Re-oxidizes After Distillation Exposure to air during or after the distillation.Ensure a constant positive pressure of inert gas is maintained when the system is not under vacuum. Store the purified product in a sealed container under an inert atmosphere.

Visual Diagrams

Diagram 1: Vacuum Distillation Setup using a Schlenk Line

G Vacuum Distillation Setup cluster_distillation Distillation Apparatus cluster_schlenk Schlenk Line Distilling_Flask Distilling Flask (with crude phosphane and stir bar) Distillation_Head Short-Path Distillation Head Distilling_Flask->Distillation_Head Vapor Heating_Mantle Heating Mantle Heating_Mantle->Distilling_Flask Heats Thermometer Thermometer Distillation_Head->Thermometer Condenser Condenser Distillation_Head->Condenser Cold_Trap Cold Trap (-78°C or -196°C) Distillation_Head->Cold_Trap To Vacuum Receiving_Flask Receiving Flask Condenser->Receiving_Flask Distillate Inert_Gas Inert Gas (N2 or Ar) Inert_Gas->Distilling_Flask Backfill Vacuum_Pump Vacuum Pump Cold_Trap->Vacuum_Pump

Caption: Schematic of a vacuum distillation setup connected to a Schlenk line.

Diagram 2: Troubleshooting Workflow for Poor Vacuum

G Troubleshooting Poor Vacuum start Poor Vacuum Observed check_joints Check all glass joints and connections start->check_joints grease_joints Re-grease joints check_joints->grease_joints Loose/Improperly Sealed check_glassware Inspect glassware for cracks check_joints->check_glassware Sealed success Vacuum Improved grease_joints->success replace_glassware Replace cracked glassware check_glassware->replace_glassware Cracked check_pump Check vacuum pump check_glassware->check_pump No Cracks replace_glassware->success check_oil Is pump oil clean and at the correct level? check_pump->check_oil change_oil Change pump oil check_oil->change_oil No check_trap Is the cold trap functioning correctly? check_oil->check_trap Yes change_oil->success fix_trap Refill/clean cold trap check_trap->fix_trap No check_trap->success Yes fix_trap->success

Caption: Decision tree for troubleshooting poor vacuum in a distillation setup.

References

  • Gelest, Inc. (2017). SAFETY DATA SHEET: TRIOCTYLPHOSPHINE, 95%. Retrieved from [Link]

  • Puyang Huicheng Electronic Material Co., Ltd. (n.d.). 4731-53-7|Tri-n-octylphosphine. Retrieved from [Link]

  • Wikipedia. (n.d.). Trioctylphosphine. Retrieved from [Link]

  • The Schlenk Line Survival Guide. (n.d.). Dynamic Vacuum Distillation. Retrieved from [Link]

  • Sciencemadness.org. (2007). Reducing bumping in vacuum distillation. Retrieved from [Link]

  • ResearchGate. (2019). Correlation of the Physical Properties of Organophosphorus Compounds. I. Density, Boiling Point, and the Heat of Evaporation of Phosphines. Retrieved from [Link]

  • The Schlenk Line Survival Guide. (n.d.). Troubleshooting. Retrieved from [Link]

  • ACS Publications. (1961). Phosphorus Compounds. II. Synthesis of Unsymmetrical Tertiary Phosphines. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Vacuum Distillation. Retrieved from [Link]

  • YouTube. (2022). Boiling Points for NH3 and PH3 (Ammonia and Phosphine). Retrieved from [Link]

  • VACUUBRAND. (2024). Keeping air and moisture out. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Tertiary phosphines: preparation. Retrieved from [Link]

  • Dalton Transactions. (2012). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Retrieved from [Link]

  • YouTube. (2018). Stucture, bonding and reactions of complexes of tertiary phosphines. Retrieved from [Link]

  • Reddit. (2017). [Help request] Unusual problem with Schlenk line pressure monitoring. Retrieved from [Link]

  • Laboratory Supply Network. (2017). How to Minimize Bumping and Foaming. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2014). Preparation of phosphines through C–P bond formation. Retrieved from [Link]

  • Reddit. (2020). Preventing Bumping in Distillation. Retrieved from [Link]

  • T.J.is. (2026). High Vacuum Distillation: A Comprehensive Guide. Retrieved from [Link]

  • ACS Publications. (2018). A Universally Applicable Methodology for the Gram-Scale Synthesis of Primary, Secondary, and Tertiary Phosphines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phosphine synthesis by reduction. Retrieved from [Link]

  • University of Rochester. (n.d.). SCHLENK LINE. Retrieved from [Link]

  • Quora. (2020). What are the daily life uses of air sensitive vacuum distillation?. Retrieved from [Link]

  • Journal of the Chemical Society, Dalton Transactions. (1979). Notes. Unsymmetrical bis(phosphorus) compounds: synthesis of unsymmetrical ditertiary phosphines, phosphine oxides, and diquaternary phosphonium salts. Retrieved from [Link]

  • ResearchGate. (2021). A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. Retrieved from [Link]

  • Pearson. (n.d.). Boiling Point Calculator (Simple / Advanced). Retrieved from [Link]

  • YouTube. (2021). Vacuum Distillation. Retrieved from [Link]

  • Google Patents. (1999). Purification of tertiary phosphine oxides.
  • WSU Chemistry 410. (2021). Vacuum Distillation. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Dimethyl(octyl)phosphane Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the application and optimization of dimethyl(octyl)phosphane-metal catalysts. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of optimizing ligand-to-metal ratios for enhanced catalytic performance. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and innovate in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is dimethyl(octyl)phosphane and why is it used as a ligand?

Dimethyl(octyl)phosphane is a monodentate trialkylphosphine ligand. Its chemical structure features a phosphorus atom bonded to two methyl groups and one n-octyl group. Trialkylphosphines like this are highly valued in catalysis for two primary reasons:

  • High Electron Density: They are strong σ-donors, meaning they readily donate electron density to the metal center.[1] This electronic enrichment of the metal can significantly accelerate key steps in many catalytic cycles, such as oxidative addition.[2][3]

  • Tunable Steric Bulk: The combination of small methyl groups and a longer octyl chain provides moderate steric hindrance. This bulk is crucial for promoting other critical steps like reductive elimination and can help stabilize the catalytically active species.[2]

However, a significant drawback is their sensitivity to air. The phosphorus lone pair is susceptible to oxidation, which necessitates handling under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to maintain catalytic activity.[3][4]

Q2: Why is the ligand-to-metal (L:M) ratio a critical parameter to optimize?

The L:M ratio directly controls the coordination environment of the metal center, which in turn dictates the nature, concentration, and stability of the active catalytic species.[5] An improperly balanced ratio can lead to several undesirable outcomes:

  • Catalyst Decomposition: An insufficient amount of ligand (L:M < 1) can leave metal centers unsaturated, leading to the formation of inactive metal aggregates or clusters.[4]

  • Formation of Inactive Species: An excessive amount of ligand can lead to the formation of coordinatively saturated metal complexes (e.g., L₃M or L₄M). These species are often less reactive or completely inert because they lack the open coordination sites necessary for substrate binding.

  • Altered Reaction Pathways: Different L:M ratios can favor different catalytic species in equilibrium, potentially leading to changes in chemo-, regio-, or enantioselectivity.[6]

For many cross-coupling reactions, a highly reactive, monoligated metal species (L₁M) is the desired active catalyst, and using bulky ligands like dimethyl(octyl)phosphane can favor its formation.[7][8] The optimization process is therefore a search for the "sweet spot" that maximizes the concentration of this active species while minimizing decomposition and the formation of inactive higher-ligated complexes.

Q3: What is a typical starting point for the L:M ratio in an optimization screen?

For monodentate phosphine ligands like dimethyl(octyl)phosphane, a starting L:M ratio of 1.1:1 to 1.2:1 is a common and effective starting point. Using an exact 1:1 ratio is often avoided because minor inaccuracies in weighing or the presence of any unreactive metal precursor can result in a substoichiometric amount of ligand, risking catalyst decomposition.[6] A slight excess of the ligand helps ensure that all the active metal is properly complexed and stabilized.[4] Ratios are typically screened in the range of 1:1 to 2:1.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments and provides a logical framework for resolving them.

Problem 1: Low or No Product Yield

Your reaction shows poor conversion despite using a known active metal precursor.

  • Possible Cause A: Catalyst Inhibition (Excess Ligand)

    • Why it happens: Too much dimethyl(octyl)phosphane in the solution can lead to the formation of highly coordinated, catalytically inactive metal centers (e.g., L₂M, L₃M). These species may not have the vacant coordination sites required to engage with the substrates and enter the catalytic cycle.

    • Troubleshooting Steps:

      • Review your current L:M ratio. If it is high (e.g., ≥ 2:1), this is a likely cause.

      • Systematically decrease the L:M ratio. Set up parallel reactions with ratios of 1.5:1, 1.2:1, and 1.1:1.

      • Monitor the reactions by TLC or GC/LC-MS to observe any improvement in conversion.

  • Possible Cause B: Catalyst Decomposition (Insufficient Ligand)

    • Why it happens: If the L:M ratio is too low (< 1.1:1), some of the metal may not be coordinated by the phosphine ligand. These "naked" metal atoms are highly unstable and tend to aggregate into inactive metallic clusters or nanoparticles, often observed as a color change to black or brown (e.g., "palladium black").[4]

    • Troubleshooting Steps:

      • Visually inspect the reaction mixture for any precipitate or dark coloration.

      • Increase the L:M ratio. A good starting point for troubleshooting is to test a 1.25:1 and a 1.5:1 ratio to see if catalyst stability and yield improve.[6]

  • Possible Cause C: Ligand Degradation

    • Why it happens: Dimethyl(octyl)phosphane is an air-sensitive trialkylphosphine.[3] Exposure to oxygen can convert it to the corresponding phosphine oxide, which is generally a poor ligand. This oxidation can happen during storage or reaction setup.

    • Troubleshooting Steps:

      • Ensure the ligand was stored and handled under a strictly inert atmosphere (e.g., argon or nitrogen).

      • If possible, verify the purity of the ligand using ³¹P NMR spectroscopy. The phosphine should show a characteristic signal, while the phosphine oxide will appear at a different chemical shift.

      • If degradation is suspected, use a fresh, unopened bottle of the ligand or repurify the existing stock.

Troubleshooting Logic Flowchart

troubleshooting_flowchart start Low or No Yield Observed check_ratio What is the current L:M ratio? start->check_ratio high_ratio High Ratio (e.g., >= 2:1) Suspect Catalyst Inhibition check_ratio->high_ratio >= 2:1 low_ratio Low Ratio (e.g., < 1.1:1) Suspect Catalyst Decomposition check_ratio->low_ratio < 1.1:1 optimal_ratio Optimal Ratio (e.g., 1.1:1 - 1.5:1) Consider Other Factors check_ratio->optimal_ratio ~1.1-1.5:1 action_decrease Action: Decrease L:M Ratio (e.g., test 1.5:1, 1.2:1) high_ratio->action_decrease action_increase Action: Increase L:M Ratio (e.g., test 1.25:1, 1.5:1) low_ratio->action_increase action_check_ligand Action: Check Ligand Purity (³¹P NMR) Verify Inert Technique optimal_ratio->action_check_ligand

Caption: Troubleshooting decision tree for low-yield reactions.

Problem 2: Inconsistent Results or Poor Reproducibility

You run the same reaction under identical conditions but get significantly different yields.

  • Possible Cause: Inaccurate Reagent Dispensing

    • Why it happens: Dimethyl(octyl)phosphane is often a liquid, and metal precursors are solids. Small errors in weighing the solid or dispensing the liquid ligand can lead to significant variations in the L:M ratio, especially on a small scale.

    • Troubleshooting Steps:

      • Use Stock Solutions: Prepare stock solutions of both the metal precursor and the phosphine ligand in an appropriate anhydrous solvent inside a glovebox. This allows for more accurate and reproducible dispensing of small quantities via syringe.

      • Calibrate Equipment: Ensure analytical balances are calibrated. Use high-quality, calibrated micropipettes or gas-tight syringes for liquid transfers.

      • Run Duplicates: Always run reactions in duplicate or triplicate to confirm reproducibility and identify outliers.

Quantitative Data & Experimental Protocols

Table 1: Example Ligand-to-Metal Ratio Screening Data

This table illustrates typical results from an optimization experiment for a Suzuki-Miyaura cross-coupling reaction.

EntryMetal PrecursorLigandL:M RatioTemperature (°C)Time (h)Yield (%)[6]
1Pd(OAc)₂ (1 mol%)Dimethyl(octyl)phosphane1.0 : 1801245
2Pd(OAc)₂ (1 mol%)Dimethyl(octyl)phosphane1.2 : 1801288
3 Pd(OAc)₂ (1 mol%) Dimethyl(octyl)phosphane 1.5 : 1 80 12 95
4Pd(OAc)₂ (1 mol%)Dimethyl(octyl)phosphane2.0 : 1801272
5Pd(OAc)₂ (1 mol%)Dimethyl(octyl)phosphane2.5 : 1801251

Analysis: The data clearly shows a volcano-like trend. A substoichiometric ratio (Entry 1) gives a poor yield, likely due to catalyst decomposition. The yield increases significantly with a slight excess of ligand (Entry 2), peaking at a 1.5:1 ratio (Entry 3). As the ratio increases further (Entries 4 & 5), the yield drops, indicating catalyst inhibition by excess ligand.

Protocol: Screening for Optimal Ligand-to-Metal Ratio

This protocol provides a step-by-step method for efficiently determining the optimal L:M ratio for your specific reaction.

Objective: To identify the L:M ratio that provides the highest yield and/or selectivity.

Materials:

  • Metal precursor (e.g., Pd(OAc)₂, NiCl₂(DME))

  • Dimethyl(octyl)phosphane ligand

  • Anhydrous, degassed reaction solvent

  • Substrates, base, and any other required reagents

  • Inert atmosphere glovebox or Schlenk line equipment

  • Reaction vials with stir bars

Procedure:

  • Preparation (Inside a Glovebox):

    • Prepare a stock solution of the metal precursor (e.g., 0.01 M in anhydrous toluene).

    • Prepare a stock solution of the dimethyl(octyl)phosphane ligand (e.g., 0.02 M in anhydrous toluene). This concentration is double the metal's to simplify additions for a 2:1 ratio screen.

  • Reaction Setup:

    • Arrange a set of 5 reaction vials, each containing a stir bar.

    • To each vial, add your substrates and base.

    • Add the appropriate volume of the metal precursor stock solution to each vial to achieve the desired catalyst loading (e.g., 100 µL for 1 µmol of metal).

  • Ligand Addition (Screening):

    • Vial 1 (1.0:1): Add 50 µL of the ligand stock solution.

    • Vial 2 (1.2:1): Add 60 µL of the ligand stock solution.

    • Vial 3 (1.5:1): Add 75 µL of the ligand stock solution.

    • Vial 4 (1.8:1): Add 90 µL of the ligand stock solution.

    • Vial 5 (2.0:1): Add 100 µL of the ligand stock solution.

  • Execution:

    • Add the final volume of solvent to bring all reactions to the same concentration.

    • Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block.

    • Stir at the desired temperature for the specified time.

  • Analysis:

    • After the reaction is complete, cool the vials to room temperature.

    • Quench the reaction appropriately.

    • Analyze the yield and purity of the product in each vial using a calibrated internal standard via GC, HPLC, or ¹H NMR.

Optimization Workflow Diagram

optimization_workflow prep Prepare Stock Solutions (Metal Precursor & Ligand) in Glovebox setup Set Up Parallel Reactions (Vials with Substrates/Base) prep->setup screen Add Metal & Vary Ligand Volume (Screen Ratios 1:1 to 2:1) setup->screen react Run Reactions (Constant Temp, Time, Concentration) screen->react analyze Analyze Results (GC, HPLC, or NMR) react->analyze decision Identify Optimal Ratio analyze->decision end Proceed with Optimized L:M Ratio decision->end

Sources

Technical Support Center: Safe Handling of Alkyl Dimethyl Phosphines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for handling alkyl dimethyl phosphines. This guide is designed for researchers, scientists, and drug development professionals who work with these highly reactive and pyrophoric compounds. The information herein synthesizes established safety protocols with practical, field-proven insights to ensure both experimental success and, most importantly, personal safety. Our approach is grounded in explaining the causality behind each recommendation, creating a self-validating system of protocols.

Frequently Asked Questions (FAQs): Routine Handling & Proactive Safety

This section addresses common questions encountered during the routine storage and handling of alkyl dimethyl phosphines.

Q1: What fundamentally makes alkyl dimethyl phosphines pyrophoric?

A: The pyrophoricity of alkyl dimethyl phosphines, such as trimethylphosphine (PMe₃), stems from the high reactivity of the phosphorus lone pair of electrons with atmospheric oxygen. This reaction is a rapid and highly exothermic oxidation process. The low activation energy allows the reaction to initiate spontaneously upon contact with air, generating enough heat to ignite the compound or its solvent.[1][2] Trialkylphosphines are generally more reactive and prone to oxidation than their triarylphosphine counterparts due to the electron-donating nature of the alkyl groups, which increases the electron density on the phosphorus atom.[2][3]

Q2: I'm setting up a new lab space. How must I store my alkyl dimethyl phosphine reagents?

A: Proper storage is your first line of defense against an incident. These reagents must be stored in a dedicated, controlled environment that rigorously excludes air and moisture.[1]

  • Atmosphere: Containers must be sealed under an inert atmosphere, such as nitrogen or argon.[4][5] The original manufacturer's container, like the Aldrich Sure/Seal™ bottle, is designed for this purpose and its integrity should be maintained.[1][6]

  • Location: Store containers in a cool, dry, and well-ventilated area, away from all sources of heat, sparks, or open flames.[7][8][9] They should be segregated from incompatible materials, especially oxidizers and water sources.[7][9][10]

  • Containment: The primary container should be kept in a secondary containment vessel, such as the metal can it was shipped in.[6] This prevents the spread of material if the primary container leaks.

  • Temperature: While some pyrophoric liquids benefit from refrigerated storage (below 10°C), always consult the Safety Data Sheet (SDS) for the specific reagent.[6] If refrigerated, the bottle should be allowed to warm to ambient temperature before use to prevent moisture condensation on the septum.

Q3: The septum on my Sure/Seal™ bottle looks worn. Can I still use it?

A: No. This is a critical failure point. A compromised septum can allow slow air intrusion, which not only degrades the reagent but can also form dangerously unstable peroxide byproducts at the bottle's headspace.[10] More acutely, a poor seal can lead to a fire upon needle insertion. If the septum appears swollen, punctured multiple times, or cracked, the reagent should be safely quenched and disposed of. Never return excess reagent to the original container, as this can introduce impurities that may cause a fire or explosion.[1]

Q4: I need to transfer 15 mL of trimethylphosphine solution. Should I use a syringe or a cannula?

A: For volumes up to 20 mL, a properly executed syringe transfer is acceptable.[4] For significantly larger volumes (>50 mL), the cannula (double-tipped needle) transfer technique is strongly recommended as it is a hands-free operation that avoids the mechanical failure risks associated with large syringes.[6] Syringe transfer is generally not recommended for single transfers above 15-20 mL due to the increased risk of plunger failure and the heightened danger associated with a larger volume spill.[4][6]

Q5: My syringe plunger is stuck/moving with difficulty during transfer. What should I do?

A: A stuck plunger is a high-risk situation that can lead to sudden pressure changes and leaks. The cause is often the precipitation of phosphine oxide or other byproducts due to minor air/moisture contamination, freezing the plunger in the barrel.

  • Do NOT apply excessive force. This can shatter the syringe or dislodge the needle, causing a significant spill.

  • Keep the syringe oriented into the reaction flask.

  • If you can, slowly and carefully discharge the reagent you have drawn into the reaction vessel.

  • If you cannot discharge it, carefully withdraw the entire syringe and immediately and slowly submerge the needle tip into a beaker of a quenching solvent like isopropanol. This will slowly neutralize the reagent at the tip.

  • The entire syringe must then be quenched. Place the syringe in a stable, clamped position in a fume hood, submerged in a quenching bath (see Protocol 3).

  • To prevent this, always use clean, oven-dried syringes and needles, and flush them with inert gas before use.[10][11] Using gas-tight syringes with Teflon-tipped plungers can also help prevent this issue.

Troubleshooting Guide: Emergency Response

This section provides clear, direct answers for managing acute hazards and emergency situations.

Q6: I've spilled about 5 mL of the phosphine solution on the floor of the fume hood. What is the immediate action?

A: For a small spill contained within a fume hood, act quickly and deliberately.

  • Alert Coworkers: Immediately alert others in the lab. Do not work alone with these reagents.[1][4]

  • Smother, Do Not Absorb: Completely cover the spill with an inert absorbent material. Do NOT use paper towels or other combustible materials.[1][12]

  • Quench: Once smothered, carefully and slowly add a quenching agent like isopropanol to the covered spill.[1] Be prepared for gas evolution.

  • Collect & Dispose: After the reaction has ceased, collect the residue, double bag it, and label it for hazardous waste disposal.[1]

Spill Control Materials

Material Application Notes Rationale
Powdered Lime (Calcium Oxide) Excellent choice for smothering and neutralizing. Reacts with the pyrophoric material and atmospheric moisture.[6][12]
Dry Sand Good for smothering the spill and extinguishing a fire. Inert and readily available. Effectively cuts off the air supply.[4][12][13]
Clay-based Kitty Litter An acceptable alternative to sand. Absorbent and non-combustible. Ensure it is dry.[4][13]
Class D Fire Extinguisher For metal hydride-based pyrophorics. Specifically designed for combustible metal fires.

| ABC Dry Chemical Extinguisher | Can be used for small fires involving pyrophoric liquids. | Effective at smothering the fire.[6] |

Q7: What should I NEVER use to clean up a spill or extinguish a fire involving an alkyl dimethyl phosphine?

A: NEVER use water or a carbon dioxide (CO₂) fire extinguisher. [6] Many pyrophoric reagents, including phosphines, can react violently with water, producing flammable and toxic gases.[1] Carbon dioxide extinguishers are also ineffective and can exacerbate the situation.[6] Similarly, do not use paper towels or other combustible materials to clean up spills, as this can instantly start a fire.[1][12]

Q8: A colleague has splashed some reagent on their arm. What is the first aid procedure?

A: This is a medical emergency requiring immediate action.

  • IMMEDIATE IRRIGATION: Escort the person to the nearest safety shower immediately. Pull the handle and begin rinsing the affected area with copious amounts of water.[1][13]

  • REMOVE CLOTHING: Remove any contaminated clothing while under the shower to ensure the chemical is completely washed away.[1][14]

  • RINSE DURATION: Continue rinsing for at least 15 minutes.[1][13]

  • SEEK MEDICAL ATTENTION: Call 911 or your institution's emergency number.[13] Provide the SDS for trimethylphosphine (or the specific phosphine) to the emergency responders. Even if the initial pain subsides, a medical evaluation is mandatory as severe burns can develop.[13]

Experimental Protocols & Workflows

Protocol 1: Safe Transfer of Alkyl Dimethyl Phosphine (<20 mL) via Syringe

This protocol outlines the standard procedure for transferring small volumes of pyrophoric liquids using a gas-tight syringe.

Pre-Requisites:

  • All glassware must be oven-dried overnight and cooled under an inert atmosphere.[4][11]

  • The procedure must be performed in a certified chemical fume hood with the sash at the lowest possible working height.[4][15]

  • A container of dry sand or powdered lime must be within arm's reach.[6][12]

  • User must be wearing appropriate PPE: flame-resistant lab coat, chemical splash goggles, a face shield, and nitrile gloves under neoprene or other chemically-resistant gloves.[4]

Workflow Diagram: Syringe Transfer

G cluster_0 Setup in Fume Hood InertGas Inert Gas Source (N2 or Ar) Bubbler Oil Bubbler InertGas->Bubbler Gas Flow Reagent Reagent Bottle (Clamped) InertGas->Reagent Pressure Equalization Needle (Headspace) Flask Reaction Flask (Clamped, on Stir Plate) InertGas->Flask Purge & Blanket Syringe Dry, Gas-Tight Syringe Reagent->Syringe 1. Withdraw Reagent Syringe->Flask 2. Dispense Reagent

Caption: Inert gas setup for safe syringe transfer.

Step-by-Step Methodology:

  • System Purge: Assemble your dry reaction glassware and purge thoroughly with inert gas. Maintain a positive pressure, indicated by a steady bubbling rate from the oil bubbler.

  • Prepare Reagent Bottle: Securely clamp the alkyl phosphine reagent bottle on a stable surface inside the fume hood.[4][6]

  • Pressure Equalization: Insert a needle connected to the inert gas line through the septum of the reagent bottle, ensuring the needle tip remains in the headspace above the liquid. This equalizes pressure and prevents forcing the reagent up into the syringe.

  • Prepare Syringe: Select a gas-tight syringe with a volume at least double the amount of reagent to be transferred.[4] Use a long, 18-gauge or larger Luer-lock needle.[10] Flush the syringe with inert gas 3-5 times.

  • Withdraw Reagent: With the plunger fully depressed, insert the syringe needle through the septum and into the liquid. Slowly pull back the plunger to draw the desired volume.[16] Avoid pulling quickly, as this can create gas bubbles.[16] Do not fill the syringe to more than 60-70% of its capacity.

  • Remove Bubbles: Invert the syringe (tip up) and gently push the plunger to expel any gas bubbles back into the reagent bottle's headspace.

  • Transfer: Withdraw the needle from the reagent bottle and quickly insert it into the septum of the reaction flask. Depress the plunger to dispense the reagent.

  • Rinse Syringe: Immediately rinse the syringe and needle by drawing up and expelling an inert, dry solvent (like hexane or toluene) multiple times. This solvent rinse must then be quenched.

Protocol 2: Controlled Quenching of Residual Reagent

This protocol is for neutralizing small amounts of residual alkyl phosphine in reaction vessels or rinse solvents. This procedure is highly exothermic and generates gas; it must be performed with extreme care.

Workflow Diagram: Quenching Decision Tree

G Start Start: Residual Alkyl Phosphine Dilute Dilute with Inert Solvent (e.g., Toluene, Heptane) Start->Dilute Cool Cool Flask to 0°C (Ice Bath) Dilute->Cool Add_iPrOH Slowly Add Isopropanol (Dropwise) Cool->Add_iPrOH Check_Exotherm Reaction Subsided? Add_iPrOH->Check_Exotherm Check_Exotherm->Add_iPrOH No, Continue Adding Add_MeOH Slowly Add Methanol Check_Exotherm->Add_MeOH Yes Check_Exotherm2 Reaction Subsided? Add_MeOH->Check_Exotherm2 Check_Exotherm2->Add_MeOH No, Continue Adding Add_Water Slowly Add Water (Dropwise) Check_Exotherm2->Add_Water Yes Waste Dispose as Hazardous Aqueous Waste Add_Water->Waste

Caption: Stepwise decision process for quenching pyrophorics.

Step-by-Step Methodology:

  • Inert Atmosphere: Ensure the flask containing the residual reagent is under a positive pressure of inert gas.[15]

  • Dilution: Dilute the residue significantly with a high-boiling, non-reactive solvent like toluene or heptane. This helps to manage the reaction heat.

  • Cooling: Place the flask in an ice/water bath to cool it to 0°C.[15] For larger quantities, a dry ice/acetone bath may be necessary.[10]

  • Initial Quench: Slowly, and with vigorous stirring, add a less reactive alcohol like isopropanol dropwise via an addition funnel or syringe.[10][15] Each drop may cause fizzing or smoking; wait for the reaction to subside before adding the next.

  • Secondary Quench: Once the addition of isopropanol no longer produces a noticeable reaction, switch to a more reactive alcohol like methanol and add it slowly.[10]

  • Final Quench: After the methanol addition is complete and the reaction has ceased, very carefully add water dropwise to ensure all pyrophoric material is destroyed.[10]

  • Disposal: Neutralize the resulting solution (if necessary) and dispose of it as hazardous waste according to your institution's guidelines.[15]

Protocol 3: Disposal of Empty Reagent Bottles

An "empty" bottle is never truly empty and poses a significant hazard if handled improperly.

  • Rinse Under Inert Atmosphere: Do not open the bottle to the air.[4][5] Using a syringe or cannula, rinse the bottle three times with a dry, inert solvent (e.g., toluene).[1][17] Each rinse must be transferred to another flask and quenched as described in Protocol 2.[1]

  • Controlled Air Exposure: After the triple rinse, carefully remove the cap and septum in the back of a fume hood.[18]

  • Passive Hydrolysis: Leave the open, rinsed bottle in the back of the fume hood for at least 24 hours to allow any trace residue to slowly react with atmospheric moisture.[1][18]

  • Final Rinse: Carefully rinse the bottle with water.

  • Disposal: Deface the label and dispose of the glass bottle in the appropriate container.

By adhering to these detailed procedures and understanding the chemical principles behind them, you can mitigate the inherent risks of working with alkyl dimethyl phosphines and ensure a safe laboratory environment.

References

  • Title: Safe Handling of Pyrophoric (PP) Reagents Source: University of Wisconsin–Madison URL: [Link]

  • Title: Trimethylphosphine Source: Sciencemadness Wiki URL: [Link]

  • Title: Safe Handling of Pyrophoric Liquids Source: Oregon State University, Environmental Health and Safety URL: [Link]

  • Title: Phosphine | Medical Management Guidelines Source: Centers for Disease Control and Prevention (CDC), ATSDR URL: [Link]

  • Title: Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste Source: University of Notre Dame URL: [Link]

  • Title: SAFETY DATA SHEET - Phosphine Source: Airgas URL: [Link]

  • Title: Pyrophoric Handling Procedure Source: Carnegie Mellon University URL: [Link]

  • Title: Safe Handling of Pyrophoric Materials Source: University of California, Irvine - Environmental Health & Safety URL: [Link]

  • Title: Methods for the safe storage; handling; and disposal of pyrophoric liquids and solids in the laboratory Source: ACS Chemical Health & Safety URL: [Link]

  • Title: Procedures for Safe Use of Pyrophoric Liquid Reagents Source: UCLA – Chemistry and Biochemistry URL: [Link]

  • Title: Quenching and Disposal of Pyrophoric Solids Source: Oregon State University, Environmental Health and Safety URL: [Link]

  • Title: Pyrophoric Materials Source: Purdue University - Environmental Health and Safety URL: [Link]

  • Title: Pyrophoric Reagents Handling in Research Labs Source: The University of Iowa - Environmental Health & Safety URL: [Link]

  • Title: Managing Pyrophoric and Water Reactive Chemicals in the Laboratory Source: National Institutes of Health (NIH) - Office of Research Services URL: [Link]

  • Title: Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon Source: ACS Publications URL: [Link]

  • Title: Techniques for Handling Air- and Moisture-Sensitive Compounds Source: University of Pittsburgh, Wipf Group URL: [Link]

  • Title: Predicting the Air Stability of Phosphines Source: ResearchGate URL: [Link]

  • Title: Alkylphosphines Standard Operating Procedure Source: University of North Carolina at Charlotte URL: [Link]

Sources

Stability of dimethyl(octyl)phosphane in chlorinated solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dimethyl(octyl)phosphane

Introduction for the Modern Researcher

Welcome to the technical support guide for dimethyl(octyl)phosphane. As researchers and drug development professionals, the stability and reactivity of your reagents are paramount to the success and reproducibility of your experiments. Dimethyl(octyl)phosphane, a valuable trialkylphosphine ligand, is prized for its electron-rich nature, which is beneficial in many catalytic cycles, such as palladium-catalyzed cross-couplings.[1][2] However, this high reactivity can also be a liability. A common but often overlooked issue is the inherent instability of such phosphines in chlorinated solvents like dichloromethane (DCM) and chloroform (CHCl₃).

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the causality of the observed instability, provide diagnostic protocols, and offer validated solutions to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am dissolving dimethyl(octyl)phosphane in dichloromethane (DCM) for my cross-coupling reaction. Should I be concerned about stability?

Answer: Yes, you should proceed with caution. While DCM is a common solvent, electron-rich trialkylphosphines like dimethyl(octyl)phosphane are nucleophilic and can react directly with chlorinated solvents.[3] This is not a simple issue of slow degradation over weeks; significant decomposition can occur on the timescale of a typical chemical reaction (hours), especially at elevated temperatures.

The core issue lies in the fundamental reactivity of the phosphine's lone pair of electrons. These electrons, which are crucial for coordinating to a metal center in catalysis, can instead participate in a nucleophilic attack on the solvent molecule.[4] This side reaction consumes your active ligand, potentially leading to lower reaction yields, the formation of unwanted byproducts, and inconsistent results.

Question 2: My reaction in chloroform is giving inconsistent yields. What decomposition products should I look for from a reaction between my phosphine and the solvent?

Answer: If you suspect ligand degradation in a chlorinated solvent, there are two primary decomposition pathways to consider: Quaternization and Oxidation .

  • Quaternization: This is a direct reaction with the solvent. The phosphorus atom acts as a nucleophile and attacks the carbon atom of the chlorinated solvent (e.g., dichloromethane), displacing a chloride ion. This forms a chloromethyl(dimethyl)octylphosphonium chloride salt. Such quaternization processes are well-documented for tertiary phosphines.[5][6]

  • Oxidation: Trialkylphosphines are readily oxidized to the corresponding phosphine oxide (dimethyl(octyl)phosphane oxide) by trace amounts of oxygen dissolved in the solvent.[7] While not a direct reaction with the chlorinated solvent itself, the handling and sparging of solvents can inadvertently introduce oxygen, and this process can sometimes be accelerated by reaction conditions.

You can typically detect these species as new peaks in a ³¹P NMR spectrum.

Question 3: What is the underlying mechanism of the quaternization reaction with DCM?

Answer: The mechanism is a bimolecular nucleophilic substitution (Sₙ2) reaction. The phosphorus atom of dimethyl(octyl)phosphane is the nucleophile, and the dichloromethane molecule is the electrophile.

The key steps are:

  • The lone pair of electrons on the phosphorus atom attacks the electrophilic carbon atom of CH₂Cl₂.

  • Simultaneously, a chloride ion is ejected as the leaving group.

  • This results in the formation of a new P-C bond and a phosphonium salt.

This process irreversibly consumes the phosphine, rendering it unable to participate in the desired catalytic cycle.

Below is a diagram illustrating this detrimental pathway.

G cluster_products Products Phosphine Dimethyl(octyl)phosphane (Nucleophile) Salt Chloromethyl(dimethyl)octylphosphonium Chloride (Inactive Salt) Phosphine->Salt Sₙ2 Attack on Carbon DCM Dichloromethane (Electrophile)

Caption: Sₙ2 reaction between the phosphine and DCM.

Question 4: How can I definitively confirm that my phosphine is degrading in my experiment?

Answer: The most direct and powerful tool for this purpose is ³¹P NMR spectroscopy . A quick analysis of an aliquot from your reaction mixture (or a stability test sample) will provide a clear picture of the phosphorus-containing species present.

Here is a summary of the typical ³¹P NMR chemical shifts you should expect.

Compound TypeStructureTypical ³¹P NMR Shift (ppm)Status
Dimethyl(octyl)phosphaneP(CH₃)₂(C₈H₁₇)-50 to -60Active Ligand
Dimethyl(octyl)phosphane OxideO=P(CH₃)₂(C₈H₁₇)+40 to +50Inactive
Chloromethyl(dimethyl)octylphosphonium Salt[ClCH₂-P⁺(CH₃)₂(C₈H₁₇)]Cl⁻+25 to +35Inactive

Note: Exact chemical shifts can vary based on solvent and concentration.

If you observe the appearance and growth of signals in the +25 to +50 ppm range over time, it is a strong indication that your phosphine ligand is decomposing via these pathways.

Troubleshooting Guides & Protocols

Guide 1: Mitigating Phosphine Decomposition

If you have confirmed or strongly suspect ligand instability is affecting your experiment, consider the following corrective actions:

  • Change Solvents: The most effective solution is to switch to a non-chlorinated solvent. Ethereal solvents (THF, Dioxane) or aromatic hydrocarbons (Toluene, Benzene) are generally much more compatible and inert towards phosphines.[3]

  • Lower the Temperature: If a chlorinated solvent is absolutely required for solubility or reactivity reasons, conduct the reaction at the lowest possible temperature. The rate of the Sₙ2 decomposition reaction will decrease significantly at lower temperatures.

  • Minimize Reaction Time: Avoid unnecessarily long reaction times or letting reactions stir overnight at elevated temperatures if possible.

  • Use High-Purity Solvents: Ensure your chlorinated solvents are of high purity, freshly distilled or from a recently opened bottle, and properly degassed. Older bottles of chlorinated solvents can contain decomposition products like phosgene or HCl, which can accelerate ligand degradation.[8]

  • Work Under Inert Atmosphere: Always handle trialkylphosphines and set up your reactions under a rigorously inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation to the phosphine oxide.[7]

Protocol 1: Experimental Workflow for Assessing Phosphine Stability

This protocol provides a self-validating method to test the stability of dimethyl(octyl)phosphane in a specific chlorinated solvent under your proposed reaction conditions before committing to a large-scale or precious synthesis.

G cluster_prep Preparation cluster_analysis Analysis Prep Prepare a 0.1 M solution of dimethyl(octyl)phosphane in the chlorinated solvent (e.g., DCM-d₂) in an NMR tube. Seal Seal the NMR tube under an inert atmosphere (e.g., J. Young tube). Prep->Seal NMR_t0 Acquire initial ³¹P NMR spectrum (t=0). This is your baseline. Seal->NMR_t0 Incubate Place the tube in a heat block or oil bath at your target reaction temperature. NMR_t0->Incubate NMR_tx Acquire subsequent ³¹P NMR spectra at regular intervals (e.g., 1h, 4h, 8h). Incubate->NMR_tx Analyze Integrate peaks corresponding to the starting phosphine and any new decomposition products. NMR_tx->Analyze

Caption: Workflow for monitoring phosphine stability via ³¹P NMR.

Detailed Steps:

  • Materials:

    • Dimethyl(octyl)phosphane

    • Deuterated chlorinated solvent (e.g., CDCl₃ or CD₂Cl₂)

    • J. Young NMR tube or a standard NMR tube with a sealable cap

    • Inert atmosphere glovebox or Schlenk line

  • Procedure:

    • Sample Preparation (Inert Atmosphere): In a glovebox, accurately weigh a sample of dimethyl(octyl)phosphane and dissolve it in the deuterated chlorinated solvent within the J. Young NMR tube to a known concentration (e.g., 0.1 M).

    • Seal: Securely seal the NMR tube to ensure the inert atmosphere is maintained.

    • Baseline Spectrum (t=0): Immediately acquire a quantitative ³¹P NMR spectrum. This spectrum will serve as your t=0 reference, showing the purity of the initial phosphine.

    • Incubation: Place the sealed NMR tube in a heating block or oil bath set to the temperature of your planned experiment (e.g., 40 °C).

    • Time-Course Monitoring: Remove the tube at predetermined intervals (e.g., 1 hour, 4 hours, 8 hours, 24 hours). After allowing it to cool briefly, acquire a new ³¹P NMR spectrum at each time point.

    • Data Analysis: Compare the spectra over time. Look for the appearance of new peaks corresponding to the phosphonium salt or phosphine oxide. By integrating the peaks, you can calculate the percentage of decomposition at each time point, giving you a clear and quantitative measure of the ligand's stability under your specific conditions.

By following this guide, you can proactively identify potential issues with ligand stability, leading to more robust, reliable, and successful experimental outcomes.

References

  • ResearchGate. (n.d.). Configurational Stability of Chlorophosphines. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Tertiary phosphines: preparation and reactivity. In Organophosphorus Chemistry: Volume 49. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Tertiary phosphines: preparation. In Organophosphorus Chemistry. Retrieved from [Link]

  • WordPress. (n.d.). Specific Solvent Issues with Chlorination. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Redox behaviour, reductive and oxidative cleavage of P–C bonds, generation of a dilithium phosphaindole as a promising synthon in phosphine chemistry. Retrieved from [Link]

  • ChemistryViews. (2022). In-situ Phosgene Synthesis from Chloroform. Retrieved from [Link]

  • ResearchGate. (n.d.). Chlorination of tertiary phosphine oxides. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Preparation of phosphines through C–P bond formation. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Long sought synthesis of quaternary phosphonium salts from phosphine oxides: inverse reactivity approach. Chemical Communications. Retrieved from [Link]

  • ChemRxiv. (n.d.). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of aluminum alkylphosphinates under atmospheric pressure. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Chloroform-based Atherton–Todd-type reactions of alcohols and thiols with secondary phosphine oxides generating phosphinothioates and phosphinates. Retrieved from [Link]

  • ResearchGate. (2018). Dichloromethane as solvent and reagent: A case study of photoinduced reactions in mixed phosphonium-iodonium ylide. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of aluminum alkylphosphinates under atmospheric pressure. Retrieved from [Link]

  • ResearchGate. (n.d.). Chlorinated Solvents: A Forensic Evaluation. Retrieved from [Link]

  • PubMed. (2025). The organophosphorus synthesis triangle: introducing methods for the missing quaternization and de-quaternization routes. Retrieved from [Link]

  • ResearchGate. (n.d.). Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry. Retrieved from [Link]

  • Reddit. (2024). Phosphines and CDCl3. Retrieved from [Link]

  • PubMed. (2022). Choline Chloride-Based Deep Eutectic Solvents as Green Effective Medium for Quaternization Reactions. Retrieved from [Link]

  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phosphine oxide synthesis by substitution or addition. Retrieved from [Link]

  • Merck Millipore. (n.d.). Buchwald Phosphine Ligands. Retrieved from [Link]

Sources

Validation & Comparative

31P NMR chemical shift of dimethyl(octyl)phosphane

Technical Comparison Guide: P NMR of Dimethyl(octyl)phosphane

Executive Summary

Dimethyl(octyl)phosphane (Me

trimethylphosphine

trioctylphosphine

This guide analyzes its

The P NMR Signature

The


Primary Chemical Shift
  • Compound: Dimethyl(octyl)phosphane[1][2][3][4]

  • Chemical Shift (

    
    ): -49.0 ppm  (
    
    
    2 ppm)
  • Multiplicity: Singlet (in proton-decoupled

    
    P{1H} mode)
    
  • Reference: Relative to 85% H

    
    PO
    
    
    (0 ppm).

Mechanistic Insight: The shift of -49 ppm places Me




Comparative Performance Analysis

The following table contrasts Me


FeatureTrimethylphosphine (PMe

)
Dimethyl(octyl)phosphane Trioctylphosphine (P(Oct)

)

P Chemical Shift
-62.0 ppm ~ -49.0 ppm -30.0 to -32.0 ppm
Oxidation Product (

)
+36.0 ppm (OPMe

)
+42.0 to +45.0 ppm +48.0 ppm (TOPO)
Physical State Volatile Liquid / Gas (bp 38°C)Liquid (High Boiling)Viscous Liquid
Air Sensitivity Pyrophoric (Extreme)High (Requires Schlenk) Moderate to High
Ligand Cone Angle 118°~125-130° (Est.) 170°
Application Small, basic ligand for tight bindingBalanced steric/electronic profile Bulky ligand for stabilization

Analytic Note: The shift difference between the phosphine (-49 ppm) and its oxide (+42 ppm) is approximately 90 ppm . This massive spectral window makes


P NMR the definitive method for quantifying ligand purity and shelf-life degradation.
Visualization: Electronic & Steric Mapping

The diagram below illustrates the logical relationship between alkyl substitution, chemical shift, and steric bulk.

PhosphineComparisoncluster_legendTrend AnalysisPMe3Trimethylphosphine(PMe3)Shift: -62 ppmCone Angle: 118°Me2POctDimethyl(octyl)phosphane(Me2P(Oct))Shift: ~ -49 ppmCone Angle: ~128°PMe3->Me2POct+ Steric Bulk+ DeshieldingPOct3Trioctylphosphine(P(Oct)3)Shift: -30 ppmCone Angle: 170°Me2POct->POct3++ Steric Bulk++ DeshieldingMore Shielded\n(High Field)More Shielded(High Field)Less Shielded\n(Low Field)Less Shielded(Low Field)More Shielded\n(High Field)->Less Shielded\n(Low Field)

Caption: Electronic and steric progression of alkyl phosphines. Me

Experimental Protocol: Anaerobic NMR Acquisition

Because dimethyl(octyl)phosphane is air-sensitive, standard NMR preparation will result in immediate oxidation (appearing at ~+42 ppm). The following self-validating protocol ensures data integrity.

Reagents & Equipment
  • Solvent: C

    
    D
    
    
    (Benzene-d6) or Toluene-d8 (Preferred for solubility and inertness; CDCl
    
    
    can be acidic and promote oxidation).
  • Vessel: J-Young NMR tube (Teflon valve) or flame-sealed tube.

  • Atmosphere: Nitrogen or Argon glovebox/Schlenk line.

Step-by-Step Workflow
  • Preparation (Inert Environment):

    • Inside a glovebox, dissolve ~10-20 mg of Dimethyl(octyl)phosphane in 0.6 mL of deoxygenated C

      
      D
      
      
      .
    • Critical Check: Ensure the solvent has been stored over molecular sieves to remove trace water.

  • Sealing:

    • Transfer to a J-Young NMR tube and seal the Teflon valve tightly before removing from the glovebox.

  • Acquisition Parameters:

    • Pulse Sequence: zgpg30 (Proton-decoupled 31P).

    • Relaxation Delay (D1): Set to >2-5 seconds. (Phosphorus nuclei have long T1 relaxation times; short delays reduce integration accuracy).

    • Sweep Width: 400 ppm (typically -100 to +300 ppm) to capture both the phosphine and potential oxide impurities.

  • Data Validation (The "Self-Check"):

    • Pass: Single sharp peak at -49.0 ppm .

    • Fail (Oxidized): Appearance of a secondary peak at +42 to +45 ppm .

    • Fail (Acidified): Broadening of the peak or shift drift (indicates protonation if acidic solvent was used).

NMRWorkflowStartStart: Sample PrepSolventSelect Solvent:Benzene-d6 (Anhydrous)Start->SolventAtmosphereEnvironment:Glovebox (Ar/N2)Solvent->AtmosphereAcquisitionAcquire 31P{1H}Delay > 5sAtmosphere->AcquisitionCheckCheck SpectrumAcquisition->CheckResultPassPeak at -49 ppm:Pure LigandCheck->ResultPassSingle PeakResultFailPeak at +42 ppm:Oxidized (Discard)Check->ResultFailDouble Peak

Caption: Decision tree for validating Dimethyl(octyl)phosphane purity via

References
  • Reich, H. J. (n.d.). Collection of 31-P Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

    • Source for general alkyl phosphine shift trends and PMe3/PEt3 reference values.
  • Magritek. (2023). Monitoring the oxidation of Phosphine ligands using 31P NMR. Retrieved from [Link]

    • Source for oxidation product shift differentials and experimental protocols.
  • Tolstoy, P. M., et al. (2025). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds. Physical Chemistry Chemical Physics. Retrieved from [Link]

    • Source for phosphine oxide characterization and hydrogen bonding effects on shift.

A Researcher's Guide to Distinguishing Dimethyl(octyl)phosphane from its Oxide by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise characterization of organophosphorus compounds is paramount. The oxidation of a phosphine to its corresponding phosphine oxide represents a fundamental transformation, altering the compound's electronic properties, reactivity, and potential biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most definitive and nuanced method for distinguishing between these two species. This guide provides an in-depth comparison of the NMR spectral features of dimethyl(octyl)phosphane and dimethyl(octyl)phosphane oxide, supported by experimental data and protocols.

The Decisive Role of ³¹P NMR: A Tale of Two Chemical Shifts

The most direct and unambiguous method for differentiating between a phosphine and its oxide is ³¹P NMR spectroscopy.[1] The phosphorus nucleus is highly sensitive to its electronic environment, and the addition of an oxygen atom induces a significant downfield shift in its resonance frequency.

  • Dimethyl(octyl)phosphane (a P(III) species): The lone pair of electrons on the phosphorus atom in a phosphine results in greater shielding. Consequently, tertiary phosphines typically exhibit chemical shifts in the upfield region of the ³¹P NMR spectrum. For dimethyl(octyl)phosphane, the expected chemical shift is in the range of -40 to -60 ppm .

  • Dimethyl(octyl)phosphane oxide (a P(V) species): The oxidation of the phosphine to a phosphine oxide removes the lone pair and introduces a highly electronegative oxygen atom. This deshields the phosphorus nucleus, causing a substantial downfield shift.[2] The ³¹P chemical shift for dimethyl(octyl)phosphane oxide is anticipated to be in the range of +40 to +60 ppm .[2]

This dramatic difference of approximately 80-120 ppm serves as a definitive diagnostic marker.

Comparative ³¹P NMR Data
CompoundOxidation StateTypical ³¹P Chemical Shift (δ, ppm)
Dimethyl(octyl)phosphaneP(III)-40 to -60
Dimethyl(octyl)phosphane oxideP(V)+40 to +60

Corroborative Evidence from ¹H and ¹³C NMR

While ³¹P NMR is the primary tool, ¹H and ¹³C NMR provide valuable complementary data. The oxidation state of the phosphorus atom influences the chemical shifts and coupling constants of the adjacent methyl and octyl protons and carbons.

¹H NMR Spectroscopy

In ¹H NMR, the key diagnostic feature is the coupling between the phosphorus nucleus and the protons on the adjacent methyl and octyl groups (²J(P,H) and ³J(P,H)).[3]

  • Dimethyl(octyl)phosphane: The protons of the methyl groups will appear as a doublet due to coupling with the phosphorus atom. The ²J(P,H) coupling constant is typically small, in the range of 2-8 Hz . The protons on the α-carbon of the octyl chain will also exhibit coupling to phosphorus.

  • Dimethyl(octyl)phosphane oxide: Upon oxidation, the magnitude of the ²J(P,H) coupling constant for the methyl protons increases significantly, typically to 10-15 Hz .[3] This change is a reliable indicator of the P=O bond formation.

¹³C NMR Spectroscopy

Similar to ¹H NMR, the coupling between phosphorus and the adjacent carbon atoms (¹J(P,C) and ²J(P,C)) provides further evidence of the oxidation state.[4]

  • Dimethyl(octyl)phosphane: The ¹J(P,C) coupling constant for the methyl carbons is typically in the range of 10-20 Hz .

  • Dimethyl(octyl)phosphane oxide: For the phosphine oxide, the ¹J(P,C) coupling constant for the methyl carbons increases substantially to 50-70 Hz .

Summary of Comparative ¹H and ¹³C NMR Data
ParameterDimethyl(octyl)phosphaneDimethyl(octyl)phosphane oxide
¹H NMR
Methyl Proton SignalDoubletDoublet
²J(P,H) (Methyl)2-8 Hz10-15 Hz
¹³C NMR
Methyl Carbon SignalDoubletDoublet
¹J(P,C) (Methyl)10-20 Hz50-70 Hz

Experimental Protocol: Acquiring High-Quality NMR Data

Adherence to a robust experimental protocol is crucial for obtaining clear and interpretable NMR spectra.

Step-by-Step Sample Preparation and Acquisition
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) or dichloromethane-d₂ (CD₂Cl₂) are common choices for organophosphorus compounds.[5]

  • Sample Concentration: For ³¹P NMR, a concentration of 10-20 mg/mL is generally sufficient. For ¹H and ¹³C NMR, concentrations of 5-10 mg/mL and 20-50 mg/mL, respectively, are recommended.[5]

  • Sample Filtration: If any particulate matter is present, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent line broadening.

  • Instrumentation and Acquisition Parameters:

    • ³¹P NMR: Acquire a proton-decoupled ³¹P spectrum. A spectral width of -100 to 100 ppm is typically adequate. The reference standard is 85% H₃PO₄ (0 ppm).[4]

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Spectral Analysis cluster_conclusion Conclusion Solvent Select Deuterated Solvent Concentration Prepare Appropriate Concentration Solvent->Concentration Filter Filter Sample Concentration->Filter P31_NMR Acquire ³¹P NMR Filter->P31_NMR H1_NMR Acquire ¹H NMR P31_NMR->H1_NMR C13_NMR Acquire ¹³C NMR H1_NMR->C13_NMR Analyze_P31 Analyze ³¹P Chemical Shift C13_NMR->Analyze_P31 Analyze_H1 Analyze ¹H Chemical Shift & Coupling Analyze_P31->Analyze_H1 Analyze_C13 Analyze ¹³C Chemical Shift & Coupling Analyze_H1->Analyze_C13 Identification Identify Phosphine vs. Oxide Analyze_C13->Identification

Causality Behind Experimental Choices

  • Proton Decoupling in ³¹P and ¹³C NMR: This technique simplifies the spectra by removing the splitting caused by protons, resulting in single, sharp peaks for each unique phosphorus or carbon atom. This is crucial for accurate chemical shift determination.[6]

  • Choice of Deuterated Solvents: Deuterated solvents are used to avoid large solvent signals in ¹H NMR spectra that would otherwise obscure the analyte signals. The deuterium signal is also used by the spectrometer for field-frequency locking.[5]

  • Referencing: Using a standard reference compound (85% H₃PO₄ for ³¹P NMR and TMS for ¹H and ¹³C NMR) ensures that chemical shifts are reported on a consistent and universally accepted scale.[4]

Self-Validating System

The combination of ³¹P, ¹H, and ¹³C NMR data creates a self-validating system. A large downfield shift in the ³¹P spectrum should be accompanied by an increase in the ²J(P,H) and ¹J(P,C) coupling constants in the ¹H and ¹³C spectra, respectively. The consistency of these changes across all three nuclei provides a high degree of confidence in the structural assignment.

Validation_Logic Oxidation Oxidation of Phosphine P31_Shift Downfield ³¹P Shift (+40 to +60 ppm) Oxidation->P31_Shift J_PH_Increase Increased ²J(P,H) (10-15 Hz) Oxidation->J_PH_Increase J_PC_Increase Increased ¹J(P,C) (50-70 Hz) Oxidation->J_PC_Increase Confirmation Confirmed Phosphine Oxide P31_Shift->Confirmation J_PH_Increase->Confirmation J_PC_Increase->Confirmation

Conclusion

The distinction between dimethyl(octyl)phosphane and its oxide is readily and reliably achieved through a multi-faceted NMR approach. The significant downfield chemical shift in the ³¹P NMR spectrum is the most definitive indicator of oxidation. This is strongly corroborated by the observable increases in the phosphorus-hydrogen and phosphorus-carbon coupling constants in the ¹H and ¹³C NMR spectra, respectively. By employing the systematic experimental protocol and analytical logic outlined in this guide, researchers can confidently characterize these critical organophosphorus compounds.

References

  • Wasylishen, R. E., & Fyfe, C. A. (1982). Phosphorus-31 NMR studies of several phosphines in the solid state. Canadian Journal of Chemistry, 60(13), 1643-1649. [Link]

  • Werra, J. A., Wurst, K., Löwe, P., & Dielmann, F. (2020). Effective Control of the Electron-donating Ability of Phosphines by using Phosphazenyl and Phosphoniumylidyl Substituents. Chemistry – A European Journal, 26(38), 8416-8423. [Link]

  • Alkhuder, O., Kostin, M. A., & Tolstoy, P. M. (2026). ³¹P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. Physical Chemistry Chemical Physics, 28(4), 538-547. [Link]

  • University of Sheffield. (n.d.). ³¹Phosphorus NMR. Retrieved from [Link]

  • Alkhuder, O., Kostin, M. A., & Tolstoy, P. M. (2026). ³¹P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. Physical Chemistry Chemical Physics, 28(4), 538-547. [Link]

  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]

  • long. (2016, February 28). Coupling constant in 1H NMR with phosphorus. Chemistry Stack Exchange. Retrieved from [Link]

  • NPTEL IIT Bombay. (2024, February 2). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. YouTube. Retrieved from [Link]

  • Magritek. (2023, March 13). Monitoring the oxidation of Phosphine ligands using ³¹P NMR. Retrieved from [Link]

  • Kostin, M. A., & Tolstoy, P. M. (2020). Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy. Molecules, 25(23), 5678. [Link]

  • Gorden, A. E. V., et al. (2024). Three derivatives of phenacyldiphenylphosphine oxide: Influence of aromatic and alkyl substituents on the luminescence sensitization of lanthanide ions. Dalton Transactions, 53(1), 134-146. [Link]

  • LibreTexts Chemistry. (2022, July 20). 9.10: NMR of phosphorylated compounds. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Berlier, G., et al. (2015). Phosphine and phosphine oxide groups in metal–organic frameworks detected by P K-edge XAS. Dalton Transactions, 44(4), 1435-1438. [Link]

  • Blanchard, J. W., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. The Journal of Physical Chemistry Letters, 12(3), 1037-1042. [Link]

  • LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Berlier, G., et al. (2014). Phosphine and phosphine oxide groups in metal-organic frameworks detected by P K-edge XAS. Dalton Transactions, 44(4), 1435-1438. [Link]

  • OpenOChem Learn. (n.d.). Primer on ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Alkhuder, O., Kostin, M. A., & Tolstoy, P. M. (2026). ³¹P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. Physical Chemistry Chemical Physics, 28(4), 538-547. [Link]

  • Gorden, A. E. V., et al. (2018). A ³¹P{¹H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes. Journal of Chemical Education, 95(5), 842-846. [Link]

  • Hill, H. (2021). Synthesis and Solid-State NMR Study of Metal-Organic Framework Pesticide Complexes [Master's thesis, University of Prince Edward Island]. IslandScholar. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Holzgrabe, U., et al. (2017). Protolysis and Complex Formation of Organophosphorus Compounds—Characterization by NMR-Controlled Titrations. Molecules, 22(11), 1899. [Link]

  • Lipshutz, B. H., et al. (2011). General and Selective Copper-catalyzed Reduction of tertiary and secondary Phosphine Oxides: Convenient Synthesis of Phosphines. Angewandte Chemie International Edition, 50(44), 10415-10418. [Link]

  • ResearchGate. (n.d.). P-31 NMR Data for Protonated Triaryl Phosphines. Retrieved from [Link]

  • Wang, F., et al. (2009). Spectroscopic Identification of Tri-n-octylphosphine Oxide (TOPO) Impurities and Elucidation of Their Roles in Cadmium Selenide Quantum-Wire Growth. Journal of the American Chemical Society, 131(42), 15302-15311. [Link]

  • Natural Products Magnetic Resonance Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0308443). Retrieved from [Link]

  • Natural Products Magnetic Resonance Database. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0293042). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Fluck, E., & Heckmann, G. (1994). Phosphorus-31 NMR Spectroscopy. In NMR Basic Principles and Progress (Vol. 31, pp. 1-137). Springer, Berlin, Heidelberg. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

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Navigating the Analytical Maze: A Comparative Guide to the GC-MS Analysis of Octyldimethylphosphine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and reliable analysis of organophosphorus compounds is a critical endeavor. Octyldimethylphosphine, a member of the alkylphosphine family, presents unique analytical challenges due to its reactivity and specific chemical properties. This guide provides an in-depth exploration of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of octyldimethylphosphine, including a detailed examination of its predicted fragmentation pattern. Furthermore, we will objectively compare the performance of GC-MS with alternative analytical techniques, supported by experimental principles, to empower you in selecting the most appropriate method for your research needs.

The Rationale for GC-MS in Octyldimethylphosphine Analysis

Gas Chromatography-Mass Spectrometry stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. Its high chromatographic resolution separates complex mixtures, while the mass spectrometer provides definitive identification and structural information based on a compound's mass-to-charge ratio (m/z) and its fragmentation pattern. For a reactive analyte like octyldimethylphosphine, the inert nature of modern capillary GC columns and the high sensitivity of mass spectrometric detection make GC-MS a powerful analytical choice.

Decoding the Fragments: The Predicted Electron Ionization (EI) Mass Spectrum of Octyldimethylphosphine

A publicly available, experimentally derived mass spectrum for octyldimethylphosphine is not readily found in common spectral libraries such as NIST. However, based on established principles of mass spectrometry and the known fragmentation behavior of alkylphosphines and other organophosphorus compounds, we can predict the likely fragmentation pattern under electron ionization (EI) conditions.

Upon entering the ion source of a mass spectrometer, an octyldimethylphosphine molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M⁺•). This molecular ion is energetically unstable and undergoes fragmentation to produce a series of characteristic ions.

Key Predicted Fragmentation Pathways:

  • α-Cleavage: The bonds adjacent to the heteroatom (phosphorus) are susceptible to cleavage. In octyldimethylphosphine, this would involve the cleavage of the P-C bonds.

    • Loss of a methyl radical (•CH₃) would result in a prominent ion at m/z 159.

    • Loss of the octyl radical (•C₈H₁₇) would lead to a fragment at m/z 61.

  • β-Cleavage with Hydrogen Rearrangement (McLafferty-type rearrangement): While less common for phosphines compared to carbonyl compounds, the long octyl chain provides the possibility for a rearrangement involving the transfer of a hydrogen atom to the phosphorus atom with the subsequent loss of an alkene (octene). This would result in an ion at m/z 62.

  • Cleavage of the Alkyl Chain: The octyl chain itself can undergo fragmentation, leading to a series of hydrocarbon fragments, typically differing by 14 Da (CH₂).

Based on these principles, the predicted major fragments in the EI mass spectrum of octyldimethylphosphine are summarized in the table below.

Predicted Fragment Ion m/z Proposed Structure Fragmentation Pathway
Molecular Ion174[C₁₀H₂₃P]⁺•Electron Ionization
Loss of Methyl159[(C₈H₁₇)(CH₃)P]⁺α-Cleavage
Loss of Propyl131[(C₅H₁₁)(CH₃)₂P]⁺Cleavage of Octyl Chain
Loss of Butyl117[(C₄H₉)(CH₃)₂P]⁺Cleavage of Octyl Chain
Loss of Pentyl103[(C₃H₇)(CH₃)₂P]⁺Cleavage of Octyl Chain
Loss of Hexyl89[(C₂H₅)(CH₃)₂P]⁺Cleavage of Octyl Chain
Loss of Heptyl75[(CH₃)₃P]⁺Cleavage of Octyl Chain
Loss of Octyl61[(CH₃)₂P]⁺α-Cleavage
McLafferty Rearrangement62[(CH₃)₂PH]⁺•β-Cleavage with H rearrangement

A Validated Workflow for GC-MS Analysis of Octyldimethylphosphine

The following protocol outlines a robust and self-validating system for the analysis of octyldimethylphosphine. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Containing Octyldimethylphosphine Solvent Anhydrous Hexane Sample->Solvent Dissolve Standard Internal Standard (e.g., Triphenylphosphine) Solvent->Standard Add Dilution Dilution & Vortexing Standard->Dilution Injection GC Injection (Splitless Mode) Dilution->Injection Separation Capillary Column (e.g., DB-5ms) Injection->Separation Temperature Program Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Spectrometer (Quadrupole) Ionization->Detection Mass Scan Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram Spectrum Mass Spectrum Extraction Chromatogram->Spectrum Quantification Peak Area Integration & Calibration Chromatogram->Quantification Identification Fragment Ion Analysis Spectrum->Identification Compare to Predicted

Caption: A schematic of the GC-MS workflow for octyldimethylphosphine analysis.

Detailed Experimental Protocol

1. Sample Preparation:

  • Rationale: Proper sample preparation is paramount to prevent degradation of the analyte and ensure accurate quantification. Due to the air-sensitivity of phosphines, all solvents should be anhydrous and manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Protocol:

    • Accurately weigh a known amount of the sample containing octyldimethylphosphine.

    • Dissolve the sample in anhydrous hexane to a final concentration within the expected calibration range.

    • Add an internal standard (e.g., triphenylphosphine, if not present in the sample) at a known concentration. The internal standard helps to correct for variations in injection volume and instrument response.

    • Vortex the solution to ensure homogeneity.

2. GC-MS Instrumentation and Conditions:

  • Rationale: The choice of GC and MS parameters is critical for achieving good chromatographic separation and sensitive detection. A non-polar column like a DB-5ms is a good starting point for alkylphosphines. A temperature program is used to ensure the elution of the analyte as a sharp peak.

  • Parameters:

    • Gas Chromatograph: Agilent 7890B GC (or equivalent)

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

    • Injector: Split/splitless inlet, operated in splitless mode for trace analysis.

      • Injector Temperature: 250 °C

    • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Mass Spectrometer:

      • Ion Source: Electron Ionization (EI)

      • Ionization Energy: 70 eV

      • Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Scan Range: m/z 40-400

3. Data Analysis:

  • Rationale: Data analysis involves identifying the peak corresponding to octyldimethylphosphine in the total ion chromatogram (TIC) and confirming its identity by examining its mass spectrum. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

  • Procedure:

    • Identify the peak corresponding to octyldimethylphosphine based on its retention time.

    • Extract the mass spectrum of the identified peak.

    • Compare the experimental mass spectrum with the predicted fragmentation pattern for octyldimethylphosphine.

    • For quantification, integrate the peak areas of the analyte and the internal standard. Construct a calibration curve using standards of known concentrations.

A Comparative Look: GC-MS vs. Alternative Analytical Techniques

While GC-MS is a powerful tool, other analytical techniques can also be employed for the analysis of organophosphorus compounds. The choice of technique depends on the specific analytical requirements, such as the volatility of the analyte, the complexity of the matrix, and the need for quantitative or qualitative data.

Analytical Technique Principle Advantages for Octyldimethylphosphine Analysis Disadvantages for Octyldimethylphosphine Analysis Supporting Experimental Data Considerations
GC-MS Separation by volatility and boiling point, followed by mass-based detection.High sensitivity and selectivity. Provides structural information through fragmentation. Well-suited for volatile compounds.Requires the analyte to be volatile and thermally stable. Potential for on-column degradation of sensitive compounds.Requires validation of retention time and mass spectrum. Calibration curves are necessary for quantification.
HPLC-MS Separation by polarity and interaction with stationary phase, followed by mass-based detection.Suitable for non-volatile and thermally labile compounds. Can be coupled with various ionization techniques (e.g., ESI, APCI).Phosphines can be prone to oxidation in the mobile phase.[1] May have lower resolution for some isomeric separations compared to GC.Requires optimization of mobile phase and column chemistry. Ionization efficiency can be matrix-dependent.
³¹P NMR Spectroscopy Exploits the magnetic properties of the phosphorus-31 nucleus to provide information about the chemical environment of phosphorus atoms.[2][3]Provides detailed structural information, including the bonding environment of the phosphorus atom. Non-destructive technique.[4]Lower sensitivity compared to MS techniques. Requires higher concentrations of the analyte. Complex spectra can be difficult to interpret.Chemical shifts and coupling constants provide structural confirmation. Quantification is possible with an internal standard.

Conclusion

The GC-MS analysis of octyldimethylphosphine, guided by a thorough understanding of its predicted fragmentation pattern, offers a robust and reliable method for its identification and quantification. The detailed experimental protocol provided in this guide serves as a validated starting point for researchers. However, the selection of the optimal analytical technique should always be a considered decision, weighing the advantages and disadvantages of GC-MS against alternatives like HPLC-MS and ³¹P NMR spectroscopy. By understanding the principles and experimental nuances of each method, scientists can confidently navigate the analytical maze and achieve accurate and meaningful results in their study of organophosphorus compounds.

References

  • GC/MS/MS headspace analysis of acid-generated phosphine gas enabled study of the feasibility of devising multiple reaction monitoring (MRM) approaches to the determination of phosphine with greater specificity. Rapid Communications in Mass Spectrometry. [Link]

  • A gas chromatography-mass spectrometry (GC-MS) method was used for the quantitative confirmation of phosphine residues in stored products and processed foods. Journal of AOAC International. [Link]

  • Fragmentation pathways and structural characterization of organophosphorus compounds related to CWC by electron ionization and electrospray ionization tandem mass spectrometry. ResearchGate. [Link]

  • Gas chromatography-electron ionization-mass spectrometry analysis of O,O'- dialkyl methylphosphonites for verification analysis of the Chemical Weapons Convention. PubMed. [Link]

  • Gas chromatography electron ionization mass spectrometric analysis of O-alkyl methylphosphinates for verification of Chemical Weapons Convention. PubMed. [Link]

  • Identification tree based on fragmentation rules for structure elucidation of organophosphorus esters by electrospray mass spectrometry. PubMed. [Link]

  • Study of alkyl phosphates in industrial petroleum mixtures by comprehensive two-dimensional gas chromatography time-of-flight mass spectrometry. ResearchGate. [Link]

  • A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis. PubMed. [Link]

  • Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. The Journal of Physical Chemistry Letters. [Link]

  • Sampling and analytical methods for phosphine — a review. Taylor & Francis Online. [Link]

  • Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. PMC - NIH. [Link]

  • A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis. ResearchGate. [Link]

  • Alternative found for HPLC methods. Chromatography Today. [Link]

  • I Synthesis and Solid-State NMR Study of Metal-Organic Framework Pesticide Complexes By Hailey Hill. IslandScholar. [Link]

  • Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. [Link]

  • ³¹P NMR chemical shifts for various types of organophosphorus esters. ResearchGate. [Link]

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Comparative Guide: Characterization Methodologies for Metal-Phosphine Coordination Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization of Metal-Phosphine Coordination Complexes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the high-stakes fields of homogeneous catalysis and organometallic medicinal chemistry, the structural integrity of metal-phosphine complexes is the determinant of function. Whether optimizing a palladium cross-coupling catalyst or validating a gold(I)-phosphine therapeutic, the choice of characterization methodology dictates the reliability of your data.

This guide objectively compares the three dominant analytical pillars: Multinuclear NMR Spectroscopy (the solution-state workhorse), X-Ray Crystallography (the solid-state gold standard), and Mass Spectrometry (the rapid screening tool). While X-ray diffraction offers absolute structural certainty, this guide argues that


P NMR spectroscopy , when executed with rigorous anaerobic protocols, provides the most versatile, high-throughput, and physiologically relevant data for solution-phase applications.
Part 1: Comparative Analysis of Methodologies

The following analysis evaluates these methodologies based on resolution, throughput, and their ability to detect dynamic behaviors critical to drug efficacy and catalytic cycles.

1. Multinuclear NMR (

P,

H,

Pt, etc.)
  • Role: The primary tool for assessing bulk purity, solution-state geometry, and ligand exchange kinetics.

  • Mechanism: Exploits the 100% natural abundance and high gyromagnetic ratio of the

    
    P nucleus.
    
  • Performance:

    • Sensitivity: High.[1][2] Distinct chemical shift range (~2000 ppm) eliminates signal overlap common in

      
      H NMR.
      
    • Dynamics: Uniquely capable of observing fluxional processes (e.g., Berry pseudorotation) and ligand dissociation in situ.

    • Limitations: Paramagnetic metal centers (e.g., Ni(II) tetrahedral, Fe(III)) can broaden signals to invisibility.

2. Single Crystal X-Ray Crystallography (SC-XRD)
  • Role: The "Ultimate Truth" for bond lengths, angles, and absolute stereochemistry.

  • Mechanism: Diffraction of X-rays by the electron density of the crystal lattice.

  • Performance:

    • Certainty: Unmatched. Defines the exact coordination sphere geometry (e.g., square planar vs. tetrahedral).

    • Limitations: "Crystal Packing Effects" may force a conformation in the solid state that does not exist in solution. Requires a single, defect-free crystal, which can be the bottleneck of a project.

3. Mass Spectrometry (ESI/MALDI)[3][4]
  • Role: Rapid confirmation of molecular weight and metal-to-ligand stoichiometry.

  • Mechanism: Ionization of the complex followed by mass-to-charge (

    
    ) separation.
    
  • Performance:

    • Throughput: Extremely high.

    • Softness: Electrospray Ionization (ESI) is generally "soft" but can still fragment fragile coordination bonds, leading to false negatives (e.g., loss of a phosphine ligand during ionization).

    • Utility: Essential for identifying impurities like phosphine oxides (

      
      ).
      
Summary Data Table
Feature

P NMR Spectroscopy
X-Ray Crystallography ESI Mass Spectrometry
Primary Output Solution structure & PurityAbsolute 3D GeometryMW & Stoichiometry
Sample State Solution (Anaerobic)Solid (Single Crystal)Solution (Dilute)
Time to Result 10–30 Minutes24 Hours – Weeks< 5 Minutes
Dynamic Insight Excellent (Exchange rates)None (Static snapshot)Low (Gas phase ions)
Key Blind Spot Paramagnetic silencingCrystal packing artifactsFragile ligand loss
Part 2: Detailed Experimental Protocols

As a Senior Application Scientist, I emphasize that data is only as good as the sample preparation . Metal-phosphines are notoriously sensitive to oxidation. The following protocols are designed as self-validating systems.

Protocol A: Anaerobic

P NMR Sample Preparation (The "Schlenk" Method)
  • Objective: Obtain an artifact-free spectrum without phosphine oxide contamination.

  • Self-Validation: The absence of a signal at

    
     20–50 ppm (typical for 
    
    
    
    ) confirms anaerobic integrity.

Step-by-Step Workflow:

  • Preparation: Oven-dry a 5mm NMR tube and cap it with a rubber septum. Purge with Argon for 15 minutes via a needle inlet.

  • Solvent Prep: Use deuterated solvent (e.g.,

    
     or 
    
    
    
    ) stored over molecular sieves and degassed (freeze-pump-thaw x3).
  • Dissolution: In a glovebox or under positive Argon flow, dissolve 10–20 mg of the complex in 0.6 mL of solvent.

  • Transfer: Transfer the solution to the septum-capped NMR tube using a gas-tight syringe. Parafilm the septum immediately.

  • Acquisition:

    • Pulse Sequence: zg30 (30° pulse) to avoid saturation.

    • Relaxation Delay (

      
      ):  Set to >2 seconds. Phosphorus nuclei often have long 
      
      
      
      relaxation times; short delays lead to integration errors.
    • Referencing: Use an external capillary of 85%

      
       (
      
      
      
      0.0 ppm) or reference internally to the lock solvent if calibrated.
Protocol B: Structural Assignment via Coupling Constants
  • Causality: The magnitude of coupling between phosphorus and the metal (or other ligands) dictates geometry.

  • Example (Platinum-Phosphine):

    • For cis-[PtCl2(PR3)2]:

      
       is typically 3000–3500 Hz .
      
    • For trans-[PtCl2(PR3)2]:

      
       is typically 2000–2500 Hz .
      
    • Why? The trans-influence of the phosphine ligand (strong

      
      -donor) weakens the bond trans to it. In the cis isomer, P is trans to Cl (weak influence), leading to a stronger Pt-P bond and larger coupling constant.
      
Part 3: Visualization of Logic & Workflows
Diagram 1: Characterization Decision Tree

This flowchart guides the researcher from synthesis to the optimal analytical technique based on sample properties.

CharacterizationLogic Start Crude Metal-Phosphine Complex Solubility Is it soluble in organic solvents? Start->Solubility Paramagnetic Is the metal paramagnetic? (e.g., Ni(II) Td, Co(II)) Solubility->Paramagnetic Yes Crystallize Attempt Crystallization Solubility->Crystallize No (Precipitate) NMR_Route Primary Path: Multinuclear NMR (31P, 1H, 2D) Paramagnetic->NMR_Route No (Diamagnetic) Evans Evans Method (Magnetic Moment) + ESI-MS Paramagnetic->Evans Yes Analysis Analyze Coupling (J) & Shifts NMR_Route->Analysis Evans->Crystallize If stable XRD Single Crystal XRD (Geometric Confirmation) Crystallize->XRD Final Validated Structure XRD->Final Analysis->Final

Caption: Decision tree for selecting characterization methods based on solubility and magnetic properties.

Diagram 2: Self-Validating NMR Workflow

This diagram illustrates the feedback loop required to ensure data integrity during NMR analysis.

NMRWorkflow Sample Sample Prep (Anaerobic) Acquisition Acquire 31P{1H} Spectrum Sample->Acquisition CheckOxide Check: Signal at ~25-50 ppm? Acquisition->CheckOxide Fail Oxidation Detected (Discard & Repurify) CheckOxide->Fail Yes (O=PR3 present) Pass Analyze Coordination Shift (Delta = Complex - Ligand) CheckOxide->Pass No (Pure) Coupling Measure Satellites (e.g., 195Pt, 103Rh) Pass->Coupling

Caption: Quality control workflow for


P NMR, prioritizing the detection of oxidation artifacts.
References
  • Tolman, C. A. (1977).[5] Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. Link

  • Pregosin, P. S., & Kunz, R. W. (2012). P and C NMR of Transition Metal Phosphine Complexes. Springer Science & Business Media.
  • Gonsalvi, L., et al. (2020). A DFT Protocol for the Prediction of

    
    P NMR Chemical Shifts of Phosphine Ligands in First-Row Transition-Metal Complexes. Organometallics, 39(17), 3160–3168. Link
    
  • Magritek Application Note. (2023).

    
    P NMR. Link
    
  • Garino, C., et al. (2018). A

    
    P{
    
    
    
    H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes. Journal of Chemical Education, 95(6), 1034–1038. Link

Sources

A Senior Application Scientist's Guide to FTIR Spectrum Analysis of P-C Bonds in Alkyl Phosphines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deciphering the P-C Bond, the Backbone of Alkyl Phosphines

Alkyl phosphines (R₃P) are a cornerstone of modern chemistry, serving as critical ligands in catalysis, versatile reagents in organic synthesis, and building blocks in pharmaceutical development. Their utility is profoundly influenced by the nature of the phosphorus-carbon (P-C) bond, which dictates their electronic and steric properties. Understanding the vibrational characteristics of this bond is paramount for quality control, reaction monitoring, and mechanistic studies.

Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for probing the molecular vibrations of these compounds. When infrared radiation interacts with an alkyl phosphine molecule, it excites specific vibrational modes, including the stretching and bending of the P-C bond, resulting in a unique spectral fingerprint.[1] This guide provides an in-depth comparison of the FTIR spectra of various alkyl phosphines, explains the causality behind spectral shifts, and presents a validated protocol for accurate analysis. We will explore how the structure of the alkyl group and the chemical environment of the phosphorus atom modulate the P-C bond's vibrational frequency and how FTIR compares to alternative analytical techniques.

The P-C Bond Vibration: A Spectroscopic Fingerprint

The P-C bond in alkyl phosphines gives rise to characteristic absorption bands in the mid-infrared region of the spectrum. The primary mode of interest is the P-C stretching vibration (ν) , which typically appears in the fingerprint region. The position of this band is sensitive to several factors, making it a valuable diagnostic tool.

While a definitive, narrow range is difficult to assign due to coupling with other vibrations, P-C stretching in aliphatic phosphines generally appears in the 780-650 cm⁻¹ region. These bands are often of weak to medium intensity and can be convoluted with other vibrations, such as C-H rocking modes, requiring careful spectral interpretation.

Key Factors Influencing P-C Stretching Frequencies

The precise wavenumber of the P-C stretching vibration is not static; it is modulated by the interplay of electronic and mechanical effects within the molecule. Understanding these factors is crucial for correlating spectral features with molecular structure.

The Inductive Effect of Alkyl Groups

Alkyl groups are electron-donating, influencing the electron density on the phosphorus atom. The nature of the alkyl group (methyl, ethyl, tert-butyl, etc.) subtly alters the inductive effect, thereby changing the P-C bond strength and its stretching frequency. Alkylphosphines, which contain P–Csp³ bonds, are generally better electron donors than their arylphosphine counterparts (P–Csp² bonds).[2] This is due to the higher electronegativity of the sp² hybrid orbital, which causes the phosphorus atom to hold its lone pair more tightly.[2]

Reduced Mass and Steric Hindrance

Based on a simplified Hooke's Law model for a diatomic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the atoms in the bond. As the mass of the alkyl substituent increases (e.g., from methyl to ethyl to butyl), the overall reduced mass of the P-C vibrating system increases, which is expected to lead to a decrease in the stretching frequency (a shift to a lower wavenumber). Furthermore, increasing steric bulk can alter bond angles and lengths, which also influences the force constant of the P-C bond.

Oxidation State and Coordination of Phosphorus

This is the most dominant factor affecting the P-C stretching frequency. When a trivalent alkyl phosphine (R₃P) is oxidized to a pentavalent phosphine oxide (R₃P=O) or coordinated to a metal center, a significant shift in the P-C absorption is observed.

  • Oxidation: Upon oxidation to a phosphine oxide, the phosphorus center becomes more electronegative. This draws electron density away from the P-C bond, strengthening it and increasing its force constant. Consequently, the P-C stretching frequency shifts to a higher wavenumber .

  • Coordination: When the lone pair on the phosphorus atom forms a coordinate bond with a Lewis acid or a metal center, electron density is removed from the phosphorus. This donation weakens the P-C bonds, decreasing their force constant and causing the P-C stretching frequency to shift to a lower wavenumber .[3] This phenomenon is well-documented; for instance, the coordination of triphenylphosphine to aluminum ions results in a noticeable redshift of the P-C bands.[3]

The following diagram illustrates the interplay of these factors on the P-C bond and the resulting spectral shift.

cluster_factors Influencing Factors cluster_properties Bond Properties cluster_result Spectroscopic Observation Factor1 Alkyl Group (Mass, Sterics) Prop1 Reduced Mass Factor1->Prop1 Increases Factor2 Oxidation of P (e.g., to P=O) Prop2 Bond Force Constant (k) Factor2->Prop2 Increases Factor3 Coordination of P (e.g., to Metal) Factor3->Prop2 Decreases Result FTIR P-C Stretching Frequency (ν) Prop1->Result Inverse Effect Prop2->Result Direct Effect

Caption: Factors affecting the P-C stretching frequency.

Comparative FTIR Data for Alkyl Phosphine Derivatives

Obtaining a consistent set of FTIR data for simple, air-sensitive trialkylphosphines is challenging due to their reactivity. However, their more stable oxide derivatives provide an excellent platform for demonstrating the influence of alkyl chain length. The P-C stretching vibration in phosphine oxides is often more clearly identifiable than in the parent phosphines.

Compound NameFormulaP-C Stretching Band (cm⁻¹)Rationale for Frequency
Trioctylphosphine Oxide (TOPO)(C₈H₁₇)₃P=O~1466The P=O group strengthens the P-C bond, shifting it to a high frequency. The long alkyl chains contribute to the overall reduced mass.[4]
Tributylphosphine Oxide (TBPO)(C₄H₉)₃P=O~1465Similar electronic environment to TOPO, resulting in a very close absorption frequency.
Triphenylphosphine Oxide (TPPO)(C₆H₅)₃P=O~1438The sp²-hybridized carbon of the phenyl group is more electronegative, slightly weakening the P-C bond relative to alkyl derivatives, resulting in a lower frequency.
Coordinated TriphenylphosphineAl@PPh₃1079, 981Coordination to the Lewis acidic aluminum center weakens the P-C bond, causing a significant shift to lower wavenumbers compared to the free ligand.[3]

Note: The bands around 1465 cm⁻¹ in alkyl phosphine oxides are often coupled with CH₂ scissoring vibrations.

A Validated Experimental Workflow for FTIR Analysis

Accurate and reproducible FTIR analysis of alkyl phosphines, many of which are air-sensitive, requires a meticulous and self-validating workflow.

cluster_prep Sample Preparation (Inert Atmosphere) cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A 1. Glovebox/Schlenk Line Handling B 2. Choose Sampling Method (ATR or Liquid Cell) A->B C 3. Load Sample B->C D 4. Collect Background Spectrum (Clean ATR/Empty Cell) E 5. Collect Sample Spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) D->E F 6. Automatic Baseline & ATR Correction (if applicable) G 7. Identify Characteristic Bands (P-C, C-H, etc.) F->G H 8. Compare to Reference Spectra or Theoretical Data G->H

Caption: Workflow for FTIR analysis of alkyl phosphines.

Step-by-Step Protocol:
  • Inert Atmosphere Handling: Due to the pyrophoric or air-sensitive nature of many trialkylphosphines, all sample handling must be performed under an inert atmosphere (e.g., in a nitrogen or argon-filled glovebox or using Schlenk line techniques).

  • Sample Preparation - Choosing the Right Method:

    • Attenuated Total Reflectance (ATR): This is the preferred method for liquid or solid samples. It requires minimal sample preparation. A single drop of a liquid phosphine or a small amount of solid is placed directly on the ATR crystal (typically diamond). The short path length minimizes issues with strong absorptions.

    • Liquid Transmission Cell: For quantitative analysis or when ATR is unavailable, a liquid cell with windows transparent to IR radiation (e.g., KBr, NaCl) can be used. The cell must be assembled and filled under an inert atmosphere. The path length must be chosen carefully to avoid detector saturation.

  • Background Collection (Self-Validation Step 1): Before running the sample, a background spectrum must be collected using the exact same setup (e.g., the clean, empty ATR crystal or the empty, assembled liquid cell). This step is critical as it subtracts the spectral contributions of atmospheric CO₂, water vapor, and the sample holder itself.

  • Sample Spectrum Acquisition: Place the sample onto the ATR crystal or into the cell and collect the spectrum.

    • Resolution: A resolution of 4 cm⁻¹ is sufficient for most routine analyses.

    • Scans: Co-adding 16 to 32 scans is typically adequate to achieve a good signal-to-noise ratio.

  • Data Processing:

    • The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Apply a baseline correction algorithm to account for any baseline drift.

    • If using ATR, an ATR correction should be applied to account for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.

  • Spectral Interpretation:

    • Identify the strong C-H stretching bands between 3000-2850 cm⁻¹.

    • Locate the P-C stretching bands in the expected region (e.g., 780-650 cm⁻¹).

    • Look for the absence of a strong, broad O-H band (~3300 cm⁻¹) and a strong P=O band (~1150 cm⁻¹) to confirm the sample has not been oxidized or hydrolyzed. The presence of these bands indicates sample degradation.

Comparison with Alternative Spectroscopic Techniques

While FTIR is a powerful tool, a multi-technique approach provides the most comprehensive characterization.

TechniquePrincipleP-C Bond InformationAdvantagesDisadvantages
FTIR Spectroscopy Absorption of infrared radiation causes molecular vibrations.[5]Provides direct information on P-C stretching and bending vibrational frequencies. Sensitive to oxidation (P=O stretch).Fast, versatile (solid/liquid), non-destructive, widely available.P-C stretch can be weak and overlap with other modes. Not inherently quantitative without calibration.
Raman Spectroscopy Inelastic scattering of monochromatic light, detecting vibrational modes.P-C stretching is often Raman active. Symmetric vibrations are particularly strong.[2]Excellent for symmetric, non-polar bonds. Can be used in aqueous solutions. Complements FTIR data.Can be affected by sample fluorescence. Weaker signal than FTIR.
³¹P NMR Spectroscopy Measures the nuclear magnetic resonance of the ¹⁰⁰% abundant ³¹P nucleus.[6]Provides detailed information about the electronic environment of the phosphorus atom. The chemical shift is highly sensitive to substituents, coordination, and oxidation state.[7]Highly sensitive and quantitative.[8] Provides unambiguous information on the phosphorus environment. Excellent for purity assessment and reaction monitoring.[9]Provides indirect information about the P-C bond itself. Requires more expensive instrumentation and deuterated solvents.

Conclusion

FTIR spectroscopy is an indispensable technique for the analysis of P-C bonds in alkyl phosphines. The position of the P-C stretching vibration, though sometimes complex, is a sensitive indicator of the alkyl substituent, the oxidation state of the phosphorus atom, and its coordination environment. By following a validated experimental workflow, particularly with the use of ATR under an inert atmosphere, researchers can obtain high-quality, reproducible spectra for structural confirmation, purity assessment, and reaction monitoring. For a complete structural elucidation, integrating FTIR data with insights from ³¹P NMR and Raman spectroscopy provides the most robust and authoritative characterization of these vital chemical compounds.

References

  • ResearchGate. (n.d.). FT–IR spectrum of trioctylphosphine oxide (TOPO) showing the.... Available at: [Link]

  • ResearchGate. (n.d.). Infrared Analysis of Phosphorous Compounds. Available at: [Link]

  • The Royal Society of Chemistry. (2015). Electronic Supplementary Information. Available at: [Link]

  • Chemistry LibreTexts. (2019). 3.2: IR Spectroscopy. Available at: [Link]

  • Supporting Information. (n.d.). Ni(II), Co(II), Cu(II), Zn(II) and Na(I) complexes of a hybrid ligand 4'-(4'''- benzo-15-crown-5)-methyloxy-2,2':6',2'' -terpyridine. Available at: [Link]

  • Indonesian Journal of Science & Technology. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Available at: [Link]

  • Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of a triphenylphosphine, BC, PBC, and b Acid Black 24,.... Available at: [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

  • Magritek. (2023). Monitoring the oxidation of Phosphine ligands using 31P NMR. Available at: [Link]

  • ACS Publications. (2020). Stretching the P–C Bond. Variations on Carbenes and Phosphanes. Available at: [Link]

  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Rapid identification of P-C bond in phosphorus-carbon anode materials. Available at: [Link]

  • MDPI. (n.d.). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Available at: [Link]

  • ACS Publications. (2018). A 31P{1H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes. Available at: [Link]

  • PubMed. (n.d.). Comparative study of ATR and transflection IR spectroscopic techniques for the analysis of hallucinogenic mushrooms. Available at: [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Available at: [Link]

  • Wikipedia. (n.d.). Phosphorus-31 nuclear magnetic resonance. Available at: [Link]

  • Aaltodoc. (n.d.). Simulated Infrared and Raman Spectra of Phosphorus Allotropes. Available at: [Link]

  • Reddit. (2024). FTIR comparison. Available at: [Link]

  • YouTube. (2024). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. Available at: [Link]

  • PMC. (n.d.). Investigation of Phosphonic Acids Based on Raman and Surface-Enhanced Raman Spectroscopy. Available at: [Link]

  • MDPI. (n.d.). Fourier Transform Infrared (FTIR) Database of Historical Pigments: A Comparison Between ATR-FTIR and DRIFT Modalities. Available at: [Link]

  • WebSpectra. (n.d.). IR Absorption Table. Available at: [Link]

  • Spectroscopy Online. (2015). How to Properly Compare Spectra, and Determining Alkane Chain Length From Infrared Spectra. Available at: [Link]

  • Juniper Publishers. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy, Attenuated Total Reflectance Fourier Transform Infrared (ATR...). Available at: [Link]

  • PMC. (n.d.). Preparation of phosphines through C–P bond formation. Available at: [Link]

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A Researcher's Guide to Elemental Analysis Standards for Organophosphorus Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the precise quantification of elemental composition is not merely a quality control metric; it is a fundamental cornerstone of safety, efficacy, and regulatory compliance. For organophosphorus compounds—a diverse class of molecules ranging from critical active pharmaceutical ingredients (APIs) and catalysts to pesticides and nerve agents—the accurate determination of phosphorus content is paramount. This guide provides an in-depth comparison of the primary standards and analytical methodologies available to the modern researcher, moving beyond procedural steps to illuminate the causal factors that govern analytical success.

The Imperative for Accuracy: Why Phosphorus Quantification Matters

The stoichiometric incorporation of phosphorus is a defining characteristic of an organophosphorus compound's identity and purity. An accurate phosphorus value provides:

  • Confirmation of Molecular Identity: Verifies that the synthesized molecule corresponds to the theoretical structure.

  • Purity Assessment: Deviations from the theoretical phosphorus percentage can indicate the presence of impurities, residual solvents, or degradation products.

  • Regulatory Compliance: For drug development professionals, accurate elemental analysis is a non-negotiable component of submissions to bodies like the FDA and EMA.

  • Process Optimization: In-process monitoring of phosphorus content can guide reaction optimization and yield calculations.

The trustworthiness of any phosphorus determination hinges on two pillars: the integrity of the analytical standard used for calibration and verification, and the suitability of the chosen analytical technique for the specific compound and matrix.

The Gold Standard: Selecting an Appropriate Reference Material

The axiom "an analysis is only as good as its standard" is especially true in elemental analysis. A suitable standard provides the metrological traceability required for confidence in the results. Certified Reference Materials (CRMs) are the pinnacle of the standards hierarchy, produced by accredited bodies according to stringent protocols like ISO 17034.[1][2][3] These materials come with a certificate of analysis detailing the certified property value (e.g., phosphorus mass fraction), its uncertainty, and a statement of traceability.

For organophosphorus analysis, while a wide array of matrix-specific CRMs exist (e.g., for environmental or food analysis), the most crucial standard for a research scientist is a high-purity, stable, and well-characterized organic compound.

Primary Calibration Standard: Triphenylphosphine Oxide (TPPO)

A highly recommended primary standard for phosphorus analysis is Triphenylphosphine Oxide (C₁₈H₁₅OP) .

  • Theoretical Phosphorus Content: 11.13% w/w

  • CAS Number: 791-28-6[4]

Why Triphenylphosphine Oxide is an Excellent Choice:

  • High Purity: Commercially available in high purity grades (≥98%), often as an analytical standard.[4][5]

  • Stoichiometric Stability: It is a non-hygroscopic, crystalline solid with a high melting point, making it easy to weigh accurately and stable for long-term storage.

  • Structural Relevance: As an organophosphorus compound itself, its matrix is more representative of the samples being analyzed compared to inorganic phosphate salts.[3]

  • High Phosphorus Content: The relatively high mass fraction of phosphorus allows for smaller weighing quantities, minimizing sample consumption.

While other compounds like Triphenylphosphine can be used, the oxide is generally preferred due to its superior air stability. For routine checks or less stringent applications, other certified standards such as glycerol-2-phosphate in aqueous solution may be employed.[6]

Core Analytical Methodologies: A Head-to-Head Comparison

Two principal techniques dominate the field of phosphorus determination in pure organophosphorus compounds: Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Combustion Elemental Analysis . The choice between them is dictated by available instrumentation, required sample throughput, and the specific nature of the analytical challenge.

FeatureInductively Coupled Plasma-OES (ICP-OES)Combustion Elemental Analysis
Principle Sample is digested to convert organic P to inorganic phosphate, which is then atomized and excited in argon plasma. The emitted light is measured at P-specific wavelengths.Sample is combusted at high temperature in an oxygen stream. Phosphorus is converted to phosphate, which is then reduced and detected, often via thermal conductivity or IR.
Sample Prep Mandatory Digestion: Requires complete mineralization of the organic matrix, typically via microwave or open-vessel acid digestion. This is the most time-consuming step.Minimal: Sample is weighed directly into a tin or silver capsule. No prior digestion is needed.
Throughput Lower, limited by digestion time. A microwave digestion run can take ~1 hour.[7]High, typically 3-5 minutes per sample after initial instrument setup.
Sensitivity Very high (ppb to low ppm).[7] Ideal for trace analysis.Lower (typically requires mg of sample). Designed for %-level quantification in pure substances.
Matrix Effects Can be significant. High carbon content can affect plasma stability. Requires careful matrix-matching of standards and blanks.Generally fewer matrix effects for pure compounds. Incomplete combustion can be an issue for very stable or refractory materials.
Versatility Can measure dozens of other elements simultaneously.Typically measures C, H, N, S, and O. Specialized configurations are needed for P.
Initial Cost High.Medium to High.

Experimental Protocols: A Self-Validating System

Trustworthiness in an analytical method is achieved when the protocol itself is self-validating. This involves the systematic use of blanks, standards, and controls to ensure the system is performing correctly before, during, and after the analysis of the unknown sample.

Method 1: Phosphorus Determination by ICP-OES

This method relies on the complete oxidative digestion of the organophosphorus compound to liberate phosphorus as orthophosphate, which is then quantified. Microwave-assisted digestion is preferred for its speed and efficiency.[7][8]

Workflow Diagram: ICP-OES Analysis

cluster_prep Sample & Standard Preparation cluster_digest Microwave Digestion cluster_analysis ICP-OES Analysis A Accurately weigh ~15-25 mg of TPPO Standard D Add 5 mL conc. HNO3 & 1 mL H2O2 to each vessel A->D B Accurately weigh ~15-25 mg of Organophosphorus Sample B->D C Prepare a Method Blank (all reagents, no sample) C->D E Microwave Program: Ramp to 200°C over 15 min, Hold for 20 min D->E F Cool and dilute digestate to 50 mL with DI water E->F H Analyze Blank, TPPO Control, and Samples F->H G Calibrate ICP-OES with inorganic P standards G->H I Verify TPPO recovery is within 98-102% H->I

Caption: Workflow for Phosphorus Analysis by ICP-OES.

Step-by-Step Protocol:

  • Standard & Sample Weighing:

    • Accurately weigh, to 0.01 mg, approximately 15-25 mg of Triphenylphosphine Oxide (TPPO) analytical standard into a microwave digestion vessel. This will serve as the positive control to validate the digestion and analysis.

    • In separate vessels, accurately weigh a similar amount of the unknown organophosphorus samples.

    • Prepare at least one "Method Blank" vessel containing only the digestion reagents.

  • Acid Digestion:

    • Causality: Concentrated nitric acid (HNO₃) is a strong oxidizing agent that breaks down the organic molecule. Hydrogen peroxide (H₂O₂) is added to assist in the oxidation of resistant organic matter, ensuring a complete, clear digest.[8]

    • To each vessel, carefully add 5 mL of trace-metal grade concentrated nitric acid and 1 mL of 30% hydrogen peroxide.

    • Seal the vessels and place them in the microwave digestion system.

    • Ramp the temperature to 200°C over 15 minutes and hold for 20 minutes. The final solution should be clear and colorless.

  • Dilution:

    • After the program is complete, allow the vessels to cool to room temperature.

    • Carefully unseal each vessel in a fume hood and quantitatively transfer the contents to a 50 mL Class A volumetric flask.

    • Dilute to the mark with 18 MΩ·cm deionized water and mix thoroughly.

  • ICP-OES Analysis:

    • Calibrate the ICP-OES instrument using a series of aqueous inorganic phosphate standards (e.g., 0.5, 1.0, 5.0, 10.0 ppm P).

    • Analyze the Method Blank to ensure no phosphorus contamination from the reagents or vessel. The result should be below the instrument's detection limit.

    • Analyze the diluted TPPO standard solution. Calculate the percent recovery. A successful validation requires the recovery to be within an acceptable range, typically 98.0% to 102.0%.

    • If the control is within specification, proceed to analyze the unknown sample solutions. Recommended phosphorus analytical wavelengths are 177.434 nm, 213.618 nm, and 214.914 nm.[7]

Method 2: Phosphorus Determination by Combustion Elemental Analysis

This technique offers a significant advantage in speed and simplicity by eliminating the need for wet chemical digestion. The instrument directly combusts the sample and measures the resulting phosphorus-containing products.

Workflow Diagram: Combustion Analysis

A Accurately weigh ~2-4 mg of sample into a tin capsule C Introduce sample into combustion furnace (~1000°C) A->C B Calibrate with a primary standard (e.g., TPPO) H Calculate P% based on calibration curve B->H D Combustion in pure O2 stream C->D E Reduction of combustion gases (e.g., over copper) D->E F Separation of gases via GC column E->F G Detection by Thermal Conductivity Detector (TCD) F->G G->H

Caption: Workflow for Phosphorus Analysis by Combustion.

Step-by-Step Protocol:

  • Standard & Sample Weighing:

    • Accurately weigh, to 0.001 mg, approximately 2-4 mg of a suitable standard like TPPO into a tin capsule.

    • In separate capsules, weigh a similar amount of the unknown organophosphorus samples.

  • Instrument Calibration:

    • Analyze 3-5 replicates of the weighed standard to establish a calibration factor or response curve. The instrument software uses the known phosphorus content of the standard and its weighed mass to create the calibration.

  • Combustion and Analysis:

    • The encapsulated sample is dropped into a high-temperature (typically 950-1100°C) combustion furnace.

    • Causality: A pulse of pure oxygen is injected, causing rapid and complete combustion (flash combustion). The organophosphorus compound is broken down, and phosphorus is converted into phosphorus oxides.

    • The resulting mixture of gases (CO₂, H₂O, N₂, SO₂, P₄O₁₀, etc.) is swept by a helium carrier gas through a reduction tube (often containing copper) to remove excess oxygen and convert nitrogen oxides to N₂.

    • The gases are then passed through various traps to remove interfering species before being separated, typically by a gas chromatography column.

    • A Thermal Conductivity Detector (TCD) measures the difference in thermal conductivity between the carrier gas and the sample gas components as they elute from the column. The software integrates the peak corresponding to the phosphorus-containing compound and calculates the percentage based on the calibration.

Conclusion: Choosing the Right Standard and Method

For researchers and drug developers working with organophosphorus compounds, achieving certifiable elemental analysis data is a critical step. The selection of a high-purity, stable standard like Triphenylphosphine Oxide is the foundational requirement for ensuring accuracy and traceability.

The choice between ICP-OES and Combustion Analysis is a practical one based on laboratory capabilities and analytical needs.

  • ICP-OES is the method of choice when multi-elemental data is required or when expected phosphorus concentrations are at trace levels. Its primary drawback is the time and labor-intensive sample digestion step.

  • Combustion Analysis provides unparalleled speed and simplicity for determining the percent-level phosphorus content in pure or near-pure organic substances. It is the ideal technique for routine purity checks and final product release testing where high throughput is essential.

By understanding the fundamental principles behind each standard and methodology, researchers can confidently select the optimal path to generate robust, reliable, and defensible elemental analysis data.

References

  • Rom-Bulska, I. CERTIFIED REFERENCE MATERIAL. [Link]

  • Agilent Technologies. ICP-OES Analysis of Phosphorus in Soils Extracted using the Lancaster Leachate Method. [Link]

  • U.S. Environmental Protection Agency. Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. [Link]

  • Dahl, J. Phosphorus by Microwave Digestion and Analysis by ICP or ICP-MS. [Link]

  • NIOSH. ORGANOPHOSPHORUS PESTICIDES: METHOD 5600. [Link]

  • Catrina, G.A., et al. Determination of phosphorus in different types of waste using the ICP-MS technique. Romanian Journal of Ecology & Environmental Chemistry, 2(2), 2020. [Link]

  • Hach. Understanding the Different Phosphorus Tests. [Link]

  • U.S. Environmental Protection Agency. Method 365.1: Determination of Phosphorus by Semi-Automated Colorimetry. [Link]

  • BYJU'S. Qualitative Analysis of Organic Compounds. [Link]

  • Agilent Technologies. Direct Determination of Phosphorus in Aqueous Matrices by Atomic Absorption. [Link]

  • Agilent Technologies. ICP-OES Analysis of Phosphorus in Soils Extracted using the Lancaster Leachate Method. [Link]

  • ASTM International. ASTM D7344-07 - Standard Test Method for Distillation of Petroleum Products at Atmospheric Pressure. [Link]

  • PubChem. Triphenylphosphine Oxide. [Link]

  • ResearchGate. Trace Level Direct Determination of Phosphorus in Petroleum Products with High Particulate Content. [Link]

  • Ottokemi. Triphenylphosphine oxide, 98%. [Link]

Sources

HRMS Profiling of Dimethyl(octyl)phosphane: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

Dimethyl(octyl)phosphane (DMOP) is a specialized organophosphorus ligand often employed in homogenous catalysis and organic synthesis. Its utility hinges on the electron-donating capability of the phosphorus lone pair. However, this same feature makes DMOP highly susceptible to oxidation, forming dimethyl(octyl)phosphine oxide (DMOP-O).

For researchers, the analytical challenge is twofold:

  • Differentiation: Unambiguously distinguishing the active phosphine (

    
    ) from the inactive oxide (
    
    
    
    ) impurity.
  • Artifact Prevention: Ensuring that the analysis itself (e.g., thermal stress in GC or oxidative stress in ESI) does not artificially generate the impurity.

This guide compares High-Resolution Mass Spectrometry (HRMS) against traditional alternatives (NMR, Low-Res MS) and provides a validated protocol for its characterization.

Comparative Analysis: HRMS vs. Alternatives

While


 NMR is the historical gold standard for organophosphorus purity, it lacks the sensitivity required for trace impurity profiling in complex matrices (e.g., biological fluids or catalytic reaction mixtures). HRMS fills this gap but requires careful source selection.
Table 1: Performance Matrix of Analytical Techniques
FeatureHRMS (Orbitrap/Q-TOF) Low-Res MS (QQQ)

NMR
GC-MS (EI)
Primary Utility Exact mass confirmation, formula ID, trace impurity profiling.Quantitation (MRM), routine screening.Bulk purity, oxidation state confirmation.Volatile impurity profiling.
Differentiation Excellent. Resolves isobaric interferences; distinguishes

from

isotopes.
Good. Separates by mass, but lacks formula confirmation.Excellent. Distinct chemical shifts for

vs

.
Poor. Thermal oxidation in injector port creates artifacts.
Sensitivity Femtogram to Picogram range.Picogram range.Milligram range (low sensitivity).Nanogram range.
Risk Factor In-source oxidation (ESI).Low specificity for unknowns.Long acquisition times.Thermal degradation of ligand.
Deep Dive: Ionization Source Selection (ESI vs. APCI)

The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) is critical for alkyl phosphines.

  • ESI (Electrospray Ionization):

    • Mechanism: Soft ionization. Phosphines are easily protonated (

      
      ) due to the basic lone pair on Phosphorus.
      
    • Pros: High sensitivity for the polar phosphine oxide (DMOP-O).

    • Cons: High voltage and nebulizing gas can induce "in-source oxidation," creating a false positive for the oxide impurity.

  • APCI (Atmospheric Pressure Chemical Ionization):

    • Mechanism: Gas-phase ion-molecule reactions.

    • Pros: Better for the non-polar parent phosphine (DMOP). Often shows less in-source oxidation than ESI.

    • Cons: Requires thermal vaporization, which could degrade thermally labile species, though DMOP is relatively stable (BP > 150°C).

Recommendation: Use ESI(+) with optimized (low) source parameters for general profiling. Use APCI(+) if in-source oxidation in ESI is suspected to be artificially high.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to minimize artifactual oxidation. The system validates itself by monitoring the ratio of


 to 

under varying conditions.
Sample Preparation (Inert Handling)
  • Solvent: Degassed Acetonitrile (ACN) or Methanol (MeOH). Avoid protic solvents if possible for storage; dilute immediately before injection.

  • Concentration: 1 µg/mL (1 ppm) for full scan; 100 ng/mL for SIM.

  • Precaution: Prepare samples in a glovebox or under a Nitrogen blanket. Use amber vials to prevent photo-oxidation.

Instrument Parameters (Orbitrap Exploris / Q-TOF)
ParameterSettingRationale
Ionization Mode Positive ESI (+ve)Targets basic P-lone pair (

).
Spray Voltage 3.0 - 3.5 kVLower voltage reduces discharge-induced oxidation.
Capillary Temp 275 °CModerate heat aids desolvation without thermal degradation.
Sheath Gas 35-40 arb unitsHigh flow protects the stream from ambient oxygen.
Resolution 60,000 @ m/z 200Sufficient to resolve fine isotopic structure.
Mass Range m/z 50 - 500Covers parent, oxide, and fragments.
Data Interpretation & Exact Mass

Target Analyte: Dimethyl(octyl)phosphane Formula:



SpeciesFormulaTheoretical m/z (

)
Mass Shift (

)
Parent (DMOP)

175.1610 Reference
Oxide (DMOP-O)

191.1559 +15.9949 Da
Fragment (Loss of Octyl)

63.0358 -112.1252 Da

Visualization: Fragmentation & Workflow

Fragmentation Mechanism (MS/MS)

Under Collision Induced Dissociation (CID), alkyl phosphines typically cleave the weakest P-C bond. For DMOP, the long octyl chain is lost, leaving the dimethylphosphine cation.

A Senior Application Scientist's Guide to 1H NMR Integration: A Comparative Analysis of Octyl and Methyl Groups

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of structural elucidation and quantitative analysis, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as an unparalleled tool. Among its core principles, integration—the measurement of the area under a resonance signal—provides a direct and powerful means of determining the relative number of protons giving rise to each signal.[1][2] This guide offers an in-depth comparison of the ¹H NMR integration for two common alkyl moieties: the sterically expansive octyl group and the compact methyl group. Through a combination of theoretical principles and a practical experimental workflow, we will explore the nuances of obtaining accurate and reliable integration data for these distinct structural units.

The Foundational Principle: Integration and Proton Counting

The fundamental premise of ¹H NMR integration is that the area under a signal is directly proportional to the number of hydrogen nuclei responsible for that signal.[1][2] For instance, in a molecule containing both a methyl (-CH₃) and a methylene (-CH₂) group, the integrated area of the methyl signal will be 1.5 times greater than that of the methylene signal, reflecting the 3:2 ratio of their respective protons.[2] This relationship allows for the precise determination of the relative abundance of different proton environments within a molecule.[1][3]

However, achieving accurate integration is not merely a matter of automated software analysis. It requires a meticulous approach to sample preparation and data acquisition to minimize potential sources of error. Factors such as signal-to-noise ratio, baseline correction, and the relaxation delays between pulses can significantly impact the accuracy of integration. On a modern spectrometer, an accuracy of ±5% is readily achievable with proper attention to relaxation parameters, while attaining errors of less than 1% necessitates optimization of multiple experimental factors.[4]

Comparing the ¹H NMR Signatures of Octyl and Methyl Groups

Let us consider a hypothetical molecule, methyl nonanoate, which conveniently contains both a terminal methyl group and an octyl chain. This structure provides an ideal platform for a direct comparison.

Methyl Group (-OCH₃):

  • Chemical Environment: The three protons of the methyl group are chemically equivalent and are deshielded by the adjacent electronegative oxygen atom.

  • Expected Chemical Shift (δ): Typically, protons on carbons bonded to electronegative atoms like oxygen absorb at lower fields.[5][6] For a methyl ester, the singlet for the -OCH₃ group is expected to appear around 3.7 ppm.[3]

  • Multiplicity: As there are no adjacent protons, the signal will appear as a sharp singlet (s).

  • Integration: The integral of this signal will correspond to three protons.

Octyl Group (-CH₂(CH₂)₆CH₃):

The octyl group presents a more complex scenario due to the presence of multiple, chemically distinct methylene groups and a terminal methyl group.

  • Terminal Methyl Group (-CH₂ CH₃): The three protons of this terminal methyl group are the most shielded in the chain.

    • Expected Chemical Shift (δ): These protons will resonate at the highest field, typically in the range of 0.8-1.0 ppm.[7][8]

    • Multiplicity: This signal will be a triplet (t) due to coupling with the adjacent methylene group (n+1 rule, where n=2).[9]

    • Integration: The integral will correspond to three protons.

  • Methylene Groups (-CH₂ -): The six internal methylene groups of the octyl chain are in very similar chemical environments, leading to significant signal overlap.

    • Expected Chemical Shift (δ): These protons typically resonate in a broad multiplet between approximately 1.2 and 1.6 ppm.[5][6]

    • Multiplicity: Due to coupling with neighboring methylene groups, these signals will overlap to form a complex, broad multiplet.

    • Integration: The total integral for this region will correspond to twelve protons (6 x -CH₂).

  • Methylene Group Alpha to the Carbonyl (-CH₂ CO-): This methylene group is deshielded by the adjacent carbonyl group.

    • Expected Chemical Shift (δ): This signal will appear further downfield than the other methylene groups, typically around 2.2-2.4 ppm.[5]

    • Multiplicity: This signal will be a triplet (t) due to coupling with the adjacent methylene group.

    • Integration: The integral will correspond to two protons.

Experimental Protocol for High-Fidelity ¹H NMR Acquisition

The following protocol outlines the steps for preparing a sample of methyl nonanoate and acquiring a high-quality ¹H NMR spectrum suitable for accurate integration.

Step 1: Sample Preparation

The quality of the NMR sample is paramount for obtaining a high-resolution spectrum.

  • Analyte Weighing: Accurately weigh approximately 5-25 mg of high-purity methyl nonanoate into a clean, dry NMR tube.[10] For quantitative NMR (qNMR), weighing accuracy to 0.01 mg is recommended.[11]

  • Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to the NMR tube.[12] The deuterated solvent minimizes solvent signals in the ¹H NMR spectrum.[13] Ensure the solvent is of high purity and low water content.[14]

  • Internal Standard (Optional, for qNMR): For quantitative analysis, add a known amount of an internal standard. The standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.[15]

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous. Any particulate matter should be filtered out.[16]

Step 2: NMR Spectrometer Setup and Data Acquisition

  • Instrument Insertion and Locking: Carefully insert the NMR tube into the spectrometer's probe. The instrument will then lock onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: The spectrometer will automatically adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks. Inhomogeneities can lead to broad signals and inaccurate integration.[14]

  • Acquisition Parameter Optimization:

    • Pulse Angle: Use a 90° pulse to ensure uniform excitation across the spectrum.

    • Relaxation Delay (d1): This is a critical parameter for accurate integration. The delay between pulses must be long enough to allow all protons to fully relax back to their equilibrium state. A common rule of thumb is to set d1 to at least 5 times the longest T₁ relaxation time of the protons of interest. For quantitative work, a longer delay of 60 seconds may be necessary, especially for certain functional groups.

    • Number of Scans (ns): The number of scans is chosen to achieve an adequate signal-to-noise (S/N) ratio. For accurate integration (error <1%), an S/N of at least 150:1 is recommended.[17]

  • Data Acquisition: Initiate the acquisition of the Free Induction Decay (FID).

Step 3: Data Processing and Integration

  • Fourier Transformation: The acquired FID is converted into a frequency-domain spectrum via a Fourier transform.

  • Phasing: The spectrum is phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

  • Baseline Correction: A flat baseline is essential for accurate integration. Automated or manual baseline correction should be applied to remove any distortions.

  • Integration:

    • Define the integration regions for each signal of interest. For the octyl group's overlapping methylene signals, a single integration region encompassing the entire multiplet is appropriate.

    • The software will calculate the area under each defined region.

    • Calibrate the integrals by setting the integral of a well-defined peak (e.g., the methyl ester singlet) to its known number of protons (3). The software will then automatically scale the other integrals relative to this reference.

Experimental Workflow for ¹H NMR Integration Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Analyte (5-25 mg) add_solvent Add Deuterated Solvent (0.6-0.7 mL) weigh->add_solvent homogenize Homogenize Solution add_solvent->homogenize insert Insert Sample & Lock homogenize->insert shim Shim Magnetic Field insert->shim optimize Optimize Parameters (d1, ns) shim->optimize acquire Acquire FID optimize->acquire ft Fourier Transform acquire->ft phase Phase Spectrum ft->phase baseline Baseline Correction phase->baseline integrate Integrate Signals baseline->integrate

Caption: Workflow for acquiring and processing ¹H NMR spectra for accurate integration.

Data Summary and Interpretation

The expected ¹H NMR data for methyl nonanoate is summarized in the table below.

Group Chemical Shift (δ, ppm) Multiplicity Theoretical Integration Observed Integration (Normalized)
-OCH₃~3.7Singlet (s)3H3.00
-CH₂ CO-~2.3Triplet (t)2H2.01
-(CH₂)₆-~1.2-1.6Multiplet (m)12H11.95
-CH₂CH₃ ~0.9Triplet (t)3H2.98

Note: Observed integration values are hypothetical and represent a high-quality spectrum. In practice, minor deviations are expected.

When interpreting the integration, it is important to recognize that the values represent a ratio.[18] By setting the integral of the well-resolved -OCH₃ singlet to 3.00, the other integrals should fall close to their theoretical integer values. The large integral of the overlapping methylene signals of the octyl chain (~12H) is a key distinguishing feature when compared to the discrete 3H integral of the methyl group. Even with some overlap, the total integral of the aliphatic region corresponding to the octyl chain will be significantly larger than that of the methyl ester.

Trustworthiness of the Protocol: A Self-Validating System

The robustness of this protocol lies in its internal checks and balances.

  • Consistency of Integration Ratios: The ratio of the integrals should be consistent with the known structure of the molecule. For methyl nonanoate, the ratio of the integrals for the -OCH₃, -CH₂CO-, -(CH₂)₆-, and terminal -CH₃ protons should be approximately 3:2:12:3. Significant deviation from this ratio would indicate an issue with sample purity, preparation, or the acquisition parameters.

  • Chemical Shift and Multiplicity Correlation: The observed chemical shifts and splitting patterns must align with the expected values for the assigned protons.[19] For example, if the signal at ~3.7 ppm were a triplet instead of a singlet, it would cast doubt on its assignment as the methyl ester.

  • Quantitative Analysis with an Internal Standard: For absolute quantification, the inclusion of a known amount of an internal standard provides an external validation of the concentration measurement.[20] The calculated concentration of the analyte should be reproducible across multiple measurements.

By adhering to this comprehensive protocol, researchers can confidently obtain accurate and reliable ¹H NMR integration data, enabling precise structural characterization and quantitative analysis of molecules containing both octyl and methyl groups.

References

  • OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Integration of 1H NMR spectra. In Organic Chemistry. Retrieved from [Link]

  • Oregon State University, Department of Chemistry. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.6: Integration of ¹H NMR Absorptions- Proton Counting. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). How to Reduce 1H NMR – Quantitative Evaluation Errors. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.4: Integration of ¹H NMR Absorptions - Proton Counting. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). Stimuli Article (qNMR). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). The four facets of 1H NMR spectroscopy. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Integration in NMR Spectroscopy. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Reddit. (2023, January 29). How much leeway do you give to NMR integration and why? [Online forum post]. r/chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Nanalysis. (2022, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]

  • Western University, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Agilent Technologies. (2011, April 8). Easy, Precise and Accurate Quantitative NMR. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

Sources

Purity Assay Methods for Tertiary Alkyl Phosphines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Oxide Problem" in Catalysis

Tertiary alkyl phosphines (e.g., Tri-tert-butylphosphine, Tricyclohexylphosphine) are the engines of modern cross-coupling catalysis. Their electron-rich, bulky nature facilitates oxidative addition, driving high Turnover Numbers (TON). However, this same electron richness makes them aggressively prone to oxidation, forming phosphine oxides (e.g.,


) that are catalytically dead or, worse, inhibitory.

The Analytical Challenge: Distinguishing "real" impurity levels from "artifactual" oxidation generated during the assay itself is the primary failure mode in phosphine quality control. Standard methods like HPLC-UV fail due to lack of chromophores, while standard GC methods often cook the sample, creating oxide artifacts in the injector port.

This guide objectively compares the three primary methodologies—Quantitative


P NMR (qNMR) , Gas Chromatography (GC) , and HPLC with Charged Aerosol Detection (CAD) —to establish a self-validating purity protocol.

Method 1: Quantitative P NMR (qNMR) — The Gold Standard

Verdict: The only absolute method for speciation. It is non-destructive and, when performed under inert conditions, immune to artifactual oxidation.

The Mechanism

P NMR offers 100% natural abundance and a massive chemical shift dispersion.[1] A tertiary phosphine (e.g., 

at

~10 ppm) is chemically distinct from its oxide (at

~48 ppm) by nearly 40 ppm, preventing peak overlap.
The Protocol: A Self-Validating Workflow

Use this protocol for Certificate of Analysis (CoA) generation or critical catalyst loading calculations.

1. Internal Standard (IS) Selection: Do not use external calibration curves; they introduce volumetric errors. Use an internal standard with:

  • High purity (>99.9% trace metals basis).

  • Non-overlapping shift.[2] Triphenyl phosphate (TPP) (

    
     -17 ppm) is ideal as it is non-volatile, stable, and spectrally distinct from alkyl phosphines.
    
  • Avoid: Trimethylphosphate (volatile) or

    
     (hygroscopic/reactive).
    

2. Inert Sample Preparation (Glovebox Mandatory):

  • Dissolve 10-20 mg of analyte and 10-15 mg of IS (weighed to 0.01 mg precision) in Benzene-

    
      or Toluene-
    
    
    
    .
  • Note: Avoid

    
    . Its inherent acidity can catalyze oxidation or degradation of electron-rich phosphines.
    

3. The


 Relaxation Validation (Critical Step): 
Most qNMR errors stem from insufficient relaxation delay (

). You must measure the Longitudinal Relaxation Time (

) for both analyte and IS.
  • Experiment: Inversion-Recovery pulse sequence.

  • Typical Values: Small phosphines have

    
     values of 2–8 seconds.
    
  • Rule: Set relaxation delay

    
     (longest).
    
    • Example: If TPP

      
      , set 
      
      
      
      . Failure to do this results in under-integration of the slower-relaxing species.

4. Acquisition Parameters:

  • Pulse Angle: 90°.

  • Scans (ns): 16–64 (sufficient for S/N > 250:1).

  • Decoupling: Inverse gated decoupling (IG) is mandatory to suppress the Nuclear Overhauser Effect (NOE), which otherwise distorts integration ratios.

Method 2: Gas Chromatography (GC) — The High-Throughput Trap

Verdict: Excellent for volatile impurities but high risk of "In-Situ Oxidation." Recommended only for routine screening, not final purity assignment.

The Artifact: Injector Port Oxidation

Tertiary alkyl phosphines are thermally sensitive. In a standard split/splitless injector at 250°C, even ppm-levels of oxygen in the carrier gas will rapidly oxidize the phosphine during vaporization.

  • Result: The chromatogram shows 95% Phosphine / 5% Oxide, but the bottle is actually 99% pure. The 4% oxide was created inside the instrument.

Optimized Protocol for GC

If you must use GC (e.g., for solvent impurity analysis), follow these mitigation strategies:

  • Inlet Hygiene: Use a "Cold On-Column" injection if possible. If not, lower the inlet temperature to the minimum required for volatilization (often <200°C for

    
    ).
    
  • Oxygen Scrubbing: Install high-capacity

    
     traps on the carrier gas line (indicating traps are best).
    
  • Liner Choice: Use a deactivated, wool-free liner. Glass wool provides surface area for catalytic oxidation.

  • Concentration: Inject concentrated samples with a high split ratio (100:1) to minimize residence time in the hot inlet.

Method 3: HPLC-CAD — The Universal Alternative

Verdict: The best chromatographic solution for non-volatiles or when NMR is unavailable. Solves the "UV-Invisible" problem.

The Challenge: No Chromophore

Alkyl phosphines have negligible UV absorbance above 210 nm. Using low UV wavelengths (200-205 nm) invites massive interference from solvents and buffers.

The Solution: Charged Aerosol Detection (CAD)

CAD detects any non-volatile analyte, providing a near-universal response independent of chemical structure.[3]

Protocol Highlights
  • Mobile Phase: Must be 100% volatile.

    • Good: Water/Acetonitrile with 0.1% Formic Acid or Ammonium Formate.

    • Forbidden: Phosphate buffers (will clog the CAD nebulizer).

  • Column: C18 columns work well, but ensure the stationary phase is stable at high pH if basic mobile phases are used (alkyl phosphines are basic).

  • Oxidation Prevention: Keep the autosampler at 4°C. Use septum-sealed vials filled under nitrogen.

Comparative Analysis Matrix

FeatureqNMR (

P)
GC-FID/MS HPLC-CAD
Primary Utility Absolute Purity & SpeciationVolatile Impurities (Solvents)Non-volatile Impurities
Accuracy Highest (<1% uncertainty)Medium (Thermal artifacts)High (Requires calibration)
Speciation Excellent (Shift separation)Good (if no thermal degradation)Good (Retention time)
Artifact Risk Low (if anaerobic)High (Thermal oxidation)Low (if autosampler cold)
Throughput Low (long relaxation delays)HighMedium
Sample Prep Glovebox RequiredStandard (Air sensitive)Standard (Air sensitive)

Visualizations

Diagram 1: Method Selection Decision Matrix

MethodSelection Start START: Select Analyte IsVolatile Is the Phosphine Volatile? Start->IsVolatile NeedAbsPurity Need Absolute Purity (CoA)? IsVolatile->NeedAbsPurity Yes CheckChromophore UV Chromophore Present? IsVolatile->CheckChromophore No qNMR METHOD 1: qNMR (31P) (Gold Standard) NeedAbsPurity->qNMR Yes (Critical) GC METHOD 2: GC-FID (Cold On-Column) NeedAbsPurity->GC No (Screening) HPLC_CAD METHOD 3: HPLC-CAD (Universal Detection) CheckChromophore->HPLC_CAD No (Common) HPLC_UV HPLC-UV (Not Recommended) CheckChromophore->HPLC_UV Yes (Rare) GC->qNMR Verify Oxidation Artifacts

Caption: Decision tree for selecting the optimal purity assay based on analyte volatility and data criticality.

Diagram 2: The Self-Validating qNMR Workflow

qNMRWorkflow Prep 1. Anaerobic Prep (Glovebox, C6D6) T1_Exp 2. Measure T1 (Inversion Recovery) Prep->T1_Exp Calc_D1 3. Calculate Delay d1 = 5 * T1_max T1_Exp->Calc_D1 Determine Relaxation Acquire 4. Acquire Spectrum (Inverse Gated Decoupling) Calc_D1->Acquire Set Parameters Integrate 5. Integration (Analyte vs. Internal Std) Acquire->Integrate

Caption: The critical path for qNMR. Step 3 (Delay Calculation) is the most common point of failure in standard protocols.

References

  • Quantitative 31P NMR Spectroscopy: Principles and Applications. Source: MDPI (2025). [Link]

  • Monitoring the Oxidation of Phosphine Ligands using 31P NMR. Source: Magritek Application Notes. [Link]

  • In vivo 31P NMR studies of T1 and T2 relaxation times. Source: PubMed / NIH (2021). [Link]

Sources

Comparative

The Steric Signature of Dimethyl(octyl)phosphane: A Comparative Guide to its Tolman Cone Angle

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals.

In the intricate world of catalysis and coordination chemistry, the steric and electronic properties of phosphine ligands are paramount in dictating the outcome of a reaction. Among the various parameters used to quantify the steric bulk of these ligands, the Tolman cone angle (θ) remains a cornerstone concept. This guide provides an in-depth analysis of the Tolman cone angle of dimethyl(octyl)phosphane, placing it in context with other commonly employed phosphine ligands. By understanding its steric profile, researchers can make more informed decisions in catalyst design and reaction optimization.

Unveiling the Tolman Cone Angle: A Measure of Steric Bulk

Introduced by Chadwick A. Tolman, the cone angle is a geometric parameter that quantifies the steric bulk of a phosphine ligand.[1] It is defined as the apex angle of a cone, centered on the metal, that encapsulates the van der Waals radii of the outermost atoms of the ligand.[1][2] A larger cone angle signifies a bulkier ligand, which can have profound effects on the coordination number of the metal center, the stability of the complex, and the regio- and stereoselectivity of a catalytic reaction.[3]

Dimethyl(octyl)phosphane: A Steric Profile in Comparison

The following table provides a comparison of the estimated Tolman cone angle for dimethyl(octyl)phosphane with a range of other common phosphine ligands. The values for the comparative ligands have been sourced from computational studies, which provide a consistent and modern dataset.[4]

Phosphine LigandTolman Cone Angle (θ) in °
Trimethylphosphine (PMe₃)118
Dimethyl(octyl)phosphane (PMe₂Oct) ~130 (Estimated)
Triethylphosphine (PEt₃)132
Tri-n-butylphosphine (PⁿBu₃)136
Tricyclohexylphosphine (PCy₃)170
Triphenylphosphine (PPh₃)145
Tri-tert-butylphosphine (PᵗBu₃)182

This comparison highlights that dimethyl(octyl)phosphane occupies an intermediate steric space among common alkylphosphines. Its moderate bulk, coupled with the lipophilic nature of the octyl group, can offer unique solubility and reactivity profiles in various catalytic systems.

Determining the Tolman Cone Angle: Methodologies and Workflows

The determination of the Tolman cone angle has evolved from physical models to sophisticated computational methods. Understanding these methodologies is crucial for appreciating the nuances of this important steric parameter.

The Original Experimental Approach (Tolman's Method)

Dr. Chadwick Tolman initially determined cone angles using physical, space-filling molecular models of nickel-phosphine complexes.[1][5] This method involved measuring the angle of a cone that would encompass the entire phosphine ligand at a fixed metal-phosphorus bond distance (typically 2.28 Å for nickel).[5]

Modern Computational Workflow

Current methodologies predominantly rely on computational chemistry, specifically a combination of molecular mechanics (MM) and density functional theory (DFT), to calculate Tolman cone angles with higher accuracy and for a wider range of ligands and metal centers.[4][6]

The general workflow for the computational determination of the Tolman cone angle is as follows:

G cluster_0 Computational Workflow for Tolman Cone Angle Determination A 1. Ligand Structure Input B 2. Conformational Search (MM) A->B Initial Geometry C 3. DFT Optimization of Low-Energy Conformers B->C Lowest Energy Conformer(s) D 4. Cone Angle Calculation from Optimized Geometry C->D Final Optimized Structure E 5. Analysis and Comparison D->E Calculated Cone Angle (θ)

Caption: A generalized workflow for the computational determination of the Tolman cone angle.

Step-by-Step Protocol:

  • Ligand Structure Input: A 3D model of the phosphine ligand is generated.

  • Conformational Search: For flexible ligands like dimethyl(octyl)phosphane, a molecular mechanics (MM) based conformational search is performed to identify the lowest energy conformers. This is a critical step as the cone angle can be highly dependent on the ligand's conformation.

  • DFT Optimization: The lowest energy conformers are then subjected to a more rigorous geometry optimization using density functional theory (DFT). This provides a more accurate representation of the ligand's structure when coordinated to a specific metal center.[5]

  • Cone Angle Calculation: From the optimized geometry, the Tolman cone angle is calculated. This is typically done using specialized software that determines the angle of the cone that envelops the van der Waals spheres of the ligand's atoms.

  • Analysis and Comparison: The calculated cone angle is then compared with known values for other ligands to understand its relative steric bulk.

The Impact of Steric Bulk: A Mechanistic Perspective

The Tolman cone angle of a phosphine ligand directly influences the steric environment around the metal center, which in turn affects several key aspects of a catalytic cycle.

G cluster_0 Influence of Tolman Cone Angle on Catalysis A Tolman Cone Angle (θ) B Coordination Number A->B influences C Ligand Dissociation A->C affects D Substrate Access B->D impacts E Selectivity (Regio-/Stereo-) D->E determines

Caption: The relationship between Tolman cone angle and key catalytic parameters.

  • Coordination Number: Bulkier ligands (larger θ) tend to favor lower coordination numbers around the metal center. This can be crucial for creating vacant coordination sites necessary for substrate binding.

  • Ligand Dissociation: The steric strain imposed by bulky ligands can facilitate ligand dissociation, a key step in many catalytic cycles to generate the active catalytic species.

  • Substrate Access: The cone angle dictates the accessibility of the metal center to the substrate. A well-tuned cone angle can allow for selective binding of a desired substrate while preventing the coordination of larger, undesired molecules.

  • Selectivity: The steric environment created by the phosphine ligand is often a primary determinant of the regioselectivity and stereoselectivity of a reaction. By occupying specific quadrants around the metal, the ligand can direct the approach of the substrate.

The moderate cone angle of dimethyl(octyl)phosphane suggests that it can provide a balance between stability and reactivity. It is bulky enough to promote the formation of catalytically active, low-coordinate species, yet not so large as to completely hinder substrate access. The long octyl chain can also introduce additional, more subtle steric effects and influence the solubility of the catalyst in nonpolar media.

Conclusion

The Tolman cone angle is an indispensable tool for the rational design of phosphine ligands and the optimization of homogeneous catalysts. While a precise experimental value for dimethyl(octyl)phosphane is yet to be reported, a reliable estimation based on structural analogues places it in the category of moderately bulky phosphines. This, combined with its unique electronic and solubility properties conferred by the methyl and octyl groups, makes it an intriguing ligand for exploration in a variety of catalytic applications, from cross-coupling reactions to hydroformylation. The computational methodologies outlined in this guide provide a robust framework for further refining our understanding of the steric and electronic parameters of this and other novel phosphine ligands.

References

  • Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48(41), 15036–15048. [Link]

  • Bilbrey, J. A., Kazez, A. H., Locklin, J., & Allen, W. D. (2013). Exact ligand cone angles. Journal of computational chemistry, 34(14), 1189–1197. [Link]

  • Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313-348. [Link]

  • Chemeurope.com. (n.d.). Ligand cone angle. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Ligand cone angle. In Wikipedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, May 3). 24.2D: Phosphine and Related Ligands. Retrieved from [Link]

  • Müller, T. E., & Beller, M. (1995). Determination of the Tolman cone angle from crystallographic parameters and a statistical analysis using the crystallographic data base. Journal of Organometallic Chemistry, 494(1-2), 157-164. [Link]

  • Poë, A. J. (1995). Cone angles: Tolman's and Plato's. Inorganica Chimica Acta, 240(1-2), 1-3. [Link]

  • van der Veen, L. A., Keeven, P. H., Schoemaker, G. C., Reek, J. N. H., Kamer, P. C. J., van Leeuwen, P. W. N. M., & Fraanje, J. (1999). New ligands for selective hydroformylation Unraveling the bite angle effect. Organometallics, 18(20), 4043-4053. [Link]

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The Subtle Science of Steric Tuning: A Comparative Guide to Ligand Bite Angle Effects in Bidentate Phosphine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the intricate world of catalysis, the selection of the appropriate ligand is a critical determinant of reaction efficiency, selectivity, and overall success. Among the vast arsenal of available ligands, bidentate phosphines stand out for their ability to chelate to a metal center, thereby imparting stability and influencing the catalytic cycle. A key, yet often nuanced, parameter in the design and application of these ligands is the "bite angle" – the P-M-P angle formed by the two phosphorus atoms and the metal center. This geometric constraint can profoundly impact the steric and electronic environment around the metal, dictating the outcome of the catalytic transformation.

This guide provides an in-depth comparative analysis of the effects of ligand bite angle, focusing on a series of bidentate 1,n-bis(dimethylphosphino)alkane ligands. While the specific request pertained to dimethyl(octyl)phosphane analogs, the fundamental principles are expertly illustrated through their more extensively studied dimethyl counterparts. By systematically varying the length of the alkane backbone, we can directly probe the influence of the bite angle on catalytic performance, offering valuable insights for ligand design and catalyst optimization.

The Concept of Ligand Bite Angle: More Than Just a Geometric Parameter

The bite angle of a bidentate ligand is not merely a static structural feature; it is a powerful tool for tuning the catalytic properties of a metal complex. Both steric and electronic effects are at play. The steric influence arises from the spatial arrangement of the ligand around the metal center, which can control substrate approach and the stability of reaction intermediates. Electronically, the bite angle can affect the hybridization of the metal orbitals, thereby modulating its reactivity.[1]

The "natural bite angle" is a concept used to describe the preferred P-M-P angle of a given diphosphine ligand, determined by the geometry of its backbone. Ligands with shorter backbones, such as 1,2-bis(dimethylphosphino)ethane (dmpe), tend to have smaller natural bite angles, preferring to coordinate in a cis-fashion in square planar or octahedral complexes. Conversely, ligands with longer backbones, like 1,4-bis(dimethylphosphino)butane (dmpb), can accommodate larger bite angles, which can favor different coordination geometries and reaction pathways.[2]

Comparative Analysis of 1,n-Bis(dimethylphosphino)alkane Ligands

To illustrate the tangible effects of varying the bite angle, we will compare a series of 1,n-bis(dimethylphosphino)alkane ligands where 'n' represents the number of methylene units in the backbone.

Ligand NameAbbreviationBackbone Length (n)Natural Bite Angle (βn)
1,2-Bis(dimethylphosphino)ethanedmpe2~86°[3]
1,3-Bis(dimethylphosphino)propanedmpp3~91°[4]
1,4-Bis(dimethylphosphino)butanedmpb4>91°
Impact on Catalytic Performance: A Tale of Two Reactions

The choice of ligand, and by extension its bite angle, can lead to dramatically different outcomes in various catalytic reactions. We will explore two prominent examples: palladium-catalyzed cross-coupling and rhodium-catalyzed hydroformylation.

1. Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, the bite angle of the phosphine ligand can influence both the rate of reaction and the selectivity. For instance, in Suzuki-Miyaura coupling, the reductive elimination step, which forms the desired C-C bond, is often favored by ligands with larger bite angles. This is because the transition state for reductive elimination is thought to involve a more acute L-Pd-L angle, and ligands with a larger natural bite angle can more readily accommodate this distortion.[5]

Table 1: Hypothetical Performance Data in a Model Suzuki-Miyaura Coupling Reaction

LigandBite Angle (βn)Yield (%)Turnover Number (TON)
dmpe~86°75750
dmpp~91°88880
dmpb>91°95950

This data is illustrative and intended to demonstrate the general trend. Actual performance will vary depending on the specific substrates and reaction conditions.

2. Rhodium-Catalyzed Hydroformylation

Hydroformylation, the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond, is highly sensitive to the ligand's bite angle, particularly concerning regioselectivity (linear vs. branched aldehyde). For the hydroformylation of terminal alkenes, wide bite angle ligands are known to favor the formation of the linear aldehyde, a commercially important product.[6] This is attributed to the steric interactions in the trigonal bipyramidal intermediate, where a larger bite angle ligand preferentially occupies equatorial positions, directing the incoming substrate to minimize steric hindrance and favor linear product formation.[7]

Table 2: Regioselectivity in the Rhodium-Catalyzed Hydroformylation of 1-Octene

LigandBite Angle (βn)Linear:Branched Ratio
dmpe~86°~2:1
dmpp~91°~5:1
dmpb>91°>10:1

This data represents a well-established trend in hydroformylation catalysis. The exact ratios can be influenced by reaction parameters.

Experimental Protocols

Synthesis of 1,n-Bis(dimethylphosphino)alkanes

A general and robust method for the synthesis of 1,n-bis(dialkylphosphino)alkanes involves the reaction of a dihaloalkane with a metal dialkylphosphide.[8]

Step-by-Step Methodology:

  • Preparation of Sodium Dimethylphosphide (NaPMe₂): In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve dimethylphosphine in a suitable anhydrous solvent such as THF or dioxane. Cool the solution to 0 °C and add sodium metal in small portions with vigorous stirring. The reaction is complete when the sodium has completely dissolved, and the solution becomes clear.

  • Reaction with Dihaloalkane: To the freshly prepared solution of NaPMe₂, slowly add a solution of the corresponding α,ω-dihaloalkane (e.g., 1,2-dichloroethane for dmpe, 1,3-dichloropropane for dmpp, 1,4-dichlorobutane for dmpb) in the same anhydrous solvent at 0 °C.

  • Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Quench the reaction by the slow addition of degassed water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or toluene). Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product is typically purified by vacuum distillation or crystallization to yield the desired 1,n-bis(dimethylphosphino)alkane as a colorless, air-sensitive liquid or solid.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Dialkylphosphines and their metal phosphide derivatives are highly pyrophoric and readily oxidize in the presence of air. Therefore, all manipulations must be carried out under a strictly inert atmosphere.

  • Anhydrous Solvents: The use of anhydrous solvents is crucial to prevent the protonation of the highly basic metal phosphide intermediate.

  • Slow Addition and Low Temperature: The reaction between the metal phosphide and the dihaloalkane is exothermic. Slow addition at a reduced temperature helps to control the reaction rate and prevent side reactions.

Representative Catalytic Reaction: Suzuki-Miyaura Coupling

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to illustrate the application of the synthesized ligands.

Step-by-Step Methodology:

  • Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, dissolve the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and the desired 1,n-bis(dimethylphosphino)alkane ligand (in a 1:1.1 Pd:ligand ratio) in an anhydrous, degassed solvent (e.g., toluene or dioxane). Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

  • Reaction Setup: To a separate reaction vessel, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 mmol).

  • Reaction Execution: Add the pre-formed catalyst solution to the reaction vessel, followed by the reaction solvent to achieve the desired concentration. Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the progress of the reaction by TLC or GC-MS.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Self-Validating System:

The success of the catalytic reaction serves as a validation of the ligand's efficacy. A control experiment without the ligand should be performed to confirm its essential role in the catalytic cycle. Furthermore, comparing the performance of the different analogs (dmpe, dmpp, dmpb) under identical conditions provides a direct measure of the bite angle effect.

Visualization of Concepts

Ligand_Bite_Angle_Effect cluster_ligand Ligand Backbone cluster_angle Bite Angle cluster_catalysis Catalytic Outcome Short Backbone Short Backbone Small Bite Angle (e.g., dmpe) Small Bite Angle (e.g., dmpe) Short Backbone->Small Bite Angle (e.g., dmpe) Long Backbone Long Backbone Large Bite Angle (e.g., dmpb) Large Bite Angle (e.g., dmpb) Long Backbone->Large Bite Angle (e.g., dmpb) Branched Product (Hydroformylation) Branched Product (Hydroformylation) Small Bite Angle (e.g., dmpe)->Branched Product (Hydroformylation) Slower Reductive Elimination (Cross-Coupling) Slower Reductive Elimination (Cross-Coupling) Small Bite Angle (e.g., dmpe)->Slower Reductive Elimination (Cross-Coupling) Linear Product (Hydroformylation) Linear Product (Hydroformylation) Large Bite Angle (e.g., dmpb)->Linear Product (Hydroformylation) Faster Reductive Elimination (Cross-Coupling) Faster Reductive Elimination (Cross-Coupling) Large Bite Angle (e.g., dmpb)->Faster Reductive Elimination (Cross-Coupling)

Caption: Relationship between ligand backbone, bite angle, and catalytic selectivity.

Experimental_Workflow cluster_synthesis Ligand Synthesis cluster_catalysis Catalytic Testing A 1. Preparation of NaPMe₂ B 2. Reaction with Dihaloalkane A->B C 3. Workup B->C D 4. Purification C->D E 1. Catalyst Pre-formation D->E Synthesized Ligands F 2. Reaction Setup E->F G 3. Catalytic Reaction F->G H 4. Analysis & Comparison G->H

Caption: Workflow for ligand synthesis and catalytic performance evaluation.

Conclusion

The bite angle of bidentate phosphine ligands is a subtle yet powerful parameter for influencing the outcome of catalytic reactions. As demonstrated through the comparative analysis of 1,n-bis(dimethylphosphino)alkane analogs, a systematic variation of the ligand backbone can lead to predictable and significant changes in catalytic activity and selectivity. While this guide has focused on dimethylphosphino derivatives, the underlying principles are broadly applicable to other dialkylphosphino systems, including the originally queried dimethyl(octyl)phosphane analogs. By understanding and harnessing the effects of the ligand bite angle, researchers can more effectively design and optimize catalytic systems for a wide range of applications, from the synthesis of fine chemicals to the development of novel pharmaceuticals.

References

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  • Gualco, G., & Ladeira, S. (2011). Synthesis and reactivity of N,N-bis(diphenylphosphino)dimethylaniline compounds. Inorganica Chimica Acta, 376(1), 515-521.
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  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
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  • Gray, E. E., & Stradiotto, M. (2022). Synthesis and Study of Unsymmetrical Bidentate Bis(phosphino)pyrrole Ligands and Their Transition Metal Complexes. UR Scholarship Repository.
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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Dimethyl(octyl)phosphane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling of Dimethyl(octyl)phosphane. As a potent and reactive organophosphorus compound, its utility in advanced chemical synthesis is matched by its significant hazards. This document moves beyond a simple checklist, providing a procedural and logical framework to ensure your safety. Here, we will dissect the "why" behind each piece of personal protective equipment (PPE), grounding our protocols in the fundamental reactivity of alkylphosphines. Our goal is to empower you with the expertise to create a self-validating system of safety, ensuring that every manipulation, from storage to disposal, is conducted with the highest degree of protection.

Hazard Assessment: The Foundation of Your Safety Protocol

Dimethyl(octyl)phosphane is an alkylphosphine, a class of compounds known for high reactivity.[1] Understanding its specific dangers is the critical first step in constructing an effective PPE strategy. The primary hazards stem from its pyrophoric nature, corrosivity, and toxicity upon contact or decomposition.[1][2][3]

Table 1: Hazard Profile of Dimethyl(octyl)phosphane

Hazard CategoryDescriptionRationale for Specialized PPE
Pyrophoric Spontaneously ignites upon contact with air.[1][4][5][6] This reaction is rapid and exothermic, posing a severe fire and explosion risk.Requires flame-resistant (FR) outer layers and hand protection. All handling must rigorously exclude air and moisture, typically within a glove box or under an inert atmosphere via a Schlenk line.[1][4][7]
Corrosive Causes severe, irreversible burns to skin and eyes upon contact.[1][3]Mandates the use of chemical-resistant gloves, clothing, and full face and eye protection to prevent any direct contact.
Toxic Toxic if it comes into contact with the skin.[2] Thermal decomposition, which can occur during a fire, may produce highly toxic phosphorus oxides and phosphine gas.[2] Phosphine gas is acutely toxic and can be fatal if inhaled.[8]Requires careful glove removal techniques to prevent skin exposure.[2] Respiratory protection may be necessary if engineering controls are insufficient to prevent inhalation of vapors or decomposition products.

Core PPE Requirements: A Multi-Layered Defense System

Handling Dimethyl(octyl)phosphane demands more than a standard lab coat and gloves. It requires a comprehensive, multi-layered PPE ensemble designed to counter its specific chemical threats. Every component is critical and non-negotiable.

Table 2: Essential PPE for Handling Dimethyl(octyl)phosphane

Body AreaRequired PPESpecification and Rationale
Torso/Arms Flame-Resistant (FR) Lab Coat Must be made from materials like Nomex®. This is your primary defense against fire from accidental ignition. Standard cotton or polyester-blend lab coats are flammable and will offer no protection.[1][9] Wear long-sleeved cotton clothing underneath; avoid synthetic fabrics which can melt and adhere to skin.[9]
Hands Dual-Glove System This is a mandatory two-layer system: • Inner Glove: A flame-resistant glove (e.g., Ansell Kevlar® Goldknit®).[9] • Outer Glove: A chemical-resistant glove (e.g., Neoprene or heavy-duty Nitrile) worn over the inner glove.[9] This combination protects against both fire and chemical corrosion. Always inspect outer gloves for tears before use.[2]
Eyes/Face Chemical Splash Goggles & Full Face Shield Both are required.[9] • Goggles: Must meet ANSI Z.87.1 standards and provide a full seal around the eyes to protect against splashes.[9] • Face Shield: Worn over the goggles, it protects the entire face from splashes, explosions, or exothermic reactions.[9][10]
Respiratory Respirator (As Required) Primary protection is achieved through engineering controls (fume hood or glove box).[1][11] However, if there is a risk of inhaling aerosols, vapors, or toxic decomposition products, a respirator is required.[9] The type (e.g., a full-face APR with appropriate cartridges or a self-contained breathing apparatus - SCBA) must be determined by a formal risk assessment.[12][13]
Feet Closed-Toe Shoes Must be made of durable, non-porous material (e.g., leather) that covers the entire foot.[9] This protects against spills and dropped equipment.

Procedural Guidance: Donning, Doffing, and Disposal

The sequence of putting on and taking off PPE is as important as the equipment itself. An incorrect procedure can lead to contamination and exposure.

Experimental Protocol: PPE Donning and Doffing

A. Donning Sequence (Putting On)

  • Verify Engineering Controls: Confirm the fume hood or glove box is functioning correctly. Ensure an emergency eyewash and shower are accessible.[14]

  • Don Inner Garments: Put on inner cotton clothing and appropriate closed-toe shoes.

  • Don Inner FR Gloves: Put on the flame-resistant inner gloves.

  • Don FR Lab Coat: Don the Nomex® or equivalent lab coat, ensuring it is fully buttoned.

  • Don Outer Chemical-Resistant Gloves: Place the outer gloves over the inner gloves, ensuring the lab coat cuffs are tucked inside.

  • Don Goggles and Face Shield: Put on chemical splash goggles first, then the full-face shield over them.

  • Don Respirator (if required): If your risk assessment requires a respirator, don it now and perform a seal check.

B. Doffing Sequence (Taking Off) This process is designed to contain contaminants.

  • Decontaminate Outer Gloves: If grossly contaminated, wipe down the outer gloves with a compatible solvent in the fume hood.

  • Remove Face Shield and Goggles: Remove the face shield first, followed by the goggles. Place them in a designated area for decontamination.

  • Remove FR Lab Coat: Unbutton the lab coat. Grasp it from the inside at the shoulders and roll it outwards and downwards, keeping the contaminated exterior folded inward.

  • Remove Outer Gloves: Peel off the outer chemical-resistant gloves, ensuring you do not touch the outer surface with your bare skin. A common technique is to peel the first glove off partially, then use the clean fingers of that hand to peel the second glove off completely, before returning to the first. Dispose of them immediately as hazardous waste.[6]

  • Remove Inner FR Gloves: Remove the inner gloves and place them for laundering or disposal according to institutional policy.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.[2]

Visualization: PPE Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Inner Clothing & Shoes Don2 2. Inner FR Gloves Don1->Don2 Don3 3. FR Lab Coat Don2->Don3 Don4 4. Outer Chemical Gloves Don3->Don4 Don5 5. Goggles & Face Shield Don4->Don5 Doff1 1. Decontaminate Outer Gloves Doff2 2. Remove Face Shield & Goggles Doff1->Doff2 Doff3 3. Remove FR Lab Coat Doff2->Doff3 Doff4 4. Remove Outer Gloves Doff3->Doff4 Doff5 5. Remove Inner Gloves Doff4->Doff5 Doff6 6. Wash Hands Doff5->Doff6 Emergency_Response cluster_spill Spill Response cluster_exposure Personal Exposure Response Incident Incident Occurs (Spill/Exposure) Spill_Size Assess Spill Size & Location Incident->Spill_Size Exposure_Type Exposure Type? Incident->Exposure_Type Small_Spill Small & Contained? (in hood/glovebox) Spill_Size->Small_Spill Yes Large_Spill Large or Uncontained? Spill_Size->Large_Spill No Action_Absorb Cover with Sand/ Non-Combustible Absorbent Small_Spill->Action_Absorb Action_Evacuate EVACUATE LAB ACTIVATE ALARM Large_Spill->Action_Evacuate Action_Collect Collect for Hazardous Waste Action_Absorb->Action_Collect Action_Call_Emergency Call Emergency Services Action_Evacuate->Action_Call_Emergency Skin_Eye Skin / Eye Contact Exposure_Type->Skin_Eye Inhalation Inhalation Exposure_Type->Inhalation Action_Flush Use Safety Shower or Eyewash for 15 min Skin_Eye->Action_Flush Action_Fresh_Air Move to Fresh Air Inhalation->Action_Fresh_Air Action_Medical SEEK IMMEDIATE MEDICAL ATTENTION Action_Flush->Action_Medical Action_Fresh_Air->Action_Medical

Caption: Decision-making flowchart for emergency response.

Disposal of Contaminated Materials

Rigorous safety protocols extend to the final step of disposal.

  • PPE and Consumables: All used outer gloves, disposable lab coats, absorbent materials, and any other items contaminated with Dimethyl(octyl)phosphane must be considered hazardous waste. [6]* Quenching and Rinsing: Before disposal, empty containers must be carefully rinsed multiple times with an appropriate inert solvent (e.g., hexane) under an inert atmosphere. This rinsate is also hazardous waste. [6]The container should then be cautiously quenched with a less reactive alcohol before a final water rinse.

  • Labeling: All waste containers must be clearly and accurately labeled as hazardous waste, indicating the presence of pyrophoric material residue. [6]Always adhere to your institution's and local regulations for hazardous waste disposal. [11] By integrating these principles of hazard assessment, multi-layered protection, and procedural discipline, you can confidently and safely harness the synthetic power of Dimethyl(octyl)phosphane, ensuring that your most valuable laboratory asset—yourself—is always protected.

References

  • Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health & Human Services. [Link]

  • Methods for the safe storage; handling; and disposal of pyrophoric liquids and solids in the laboratory. (2010). ACS Chemical Health & Safety. [Link]

  • Phosphine - Incident management. GOV.UK. [Link]

  • Alkylphosphines - Standard Operating Procedure. UNC Charlotte. [Link]

  • Safety Data Sheet: Tri-n-octylphosphine. Chemos GmbH & Co.KG. [Link]

  • Personal Protective Equipment for Chemical Handling. (2026). Safelyio. [Link]

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  • What to do in a chemical emergency. (2024). GOV.UK. [Link]

  • Handling Pyrophoric Reagents. Pacific Northwest National Laboratory. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.